lucialdehyde B
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(E,6R)-2-methyl-6-[(5R,10S,13R,14R,17R)-4,4,10,13,14-pentamethyl-3,7-dioxo-2,5,6,11,12,15,16,17-octahydro-1H-cyclopenta[a]phenanthren-17-yl]hept-2-enal | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H44O3/c1-19(18-31)9-8-10-20(2)21-11-16-30(7)26-22(12-15-29(21,30)6)28(5)14-13-25(33)27(3,4)24(28)17-23(26)32/h9,18,20-21,24H,8,10-17H2,1-7H3/b19-9+/t20-,21-,24+,28-,29-,30+/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZOBOICRKKYGAQ-GOUGDUPLSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC=C(C)C=O)C1CCC2(C1(CCC3=C2C(=O)CC4C3(CCC(=O)C4(C)C)C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CC/C=C(\C)/C=O)[C@H]1CC[C@@]2([C@@]1(CCC3=C2C(=O)C[C@@H]4[C@@]3(CCC(=O)C4(C)C)C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H44O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Lucialdehyde B: A Technical Guide on its Chemical Structure, Bioactivity, and Mechanisms
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lucialdehyde B is a tetracyclic triterpenoid isolated from the medicinal mushroom Ganoderma lucidum.[1] This compound has garnered significant interest within the scientific community due to its potent cytotoxic and antiviral properties.[1] As a member of the lanostane family of triterpenoids, this compound's complex chemical architecture is responsible for its diverse biological activities, making it a promising candidate for further investigation in drug discovery and development. This technical guide provides a comprehensive overview of the chemical structure, biological activities, and underlying mechanisms of action of this compound, with a focus on its potential as a therapeutic agent.
Chemical Structure and Properties
This compound is chemically defined as (E,6R)-2-methyl-6-[(5R,10S,13R,14R,17R)-4,4,10,13,14-pentamethyl-3,7-dioxo-2,5,6,11,12,15,16,17-octahydro-1H-cyclopenta[a]phenanthren-17-yl]hept-2-enal.[1] It is characterized by a lanostane skeleton with oxo groups at positions 3 and 7.[1]
| Property | Value |
| Molecular Formula | C30H44O3[1] |
| Molecular Weight | 452.7 g/mol [1] |
| IUPAC Name | (E,6R)-2-methyl-6-[(5R,10S,13R,14R,17R)-4,4,10,13,14-pentamethyl-3,7-dioxo-2,5,6,11,12,15,16,17-octahydro-1H-cyclopenta[a]phenanthren-17-yl]hept-2-enal[1] |
| SMILES | C--INVALID-LINK--[C@H]1CC[C@@]2([C@@]1(CCC3=C2C(=O)C[C@@H]4[C@@]3(CCC(=O)C4(C)C)C)C)C[1] |
| CAS Number | 480439-84-7[1] |
Biological Activities and Quantitative Data
This compound has demonstrated significant cytotoxic activity against various cancer cell lines and also exhibits antiviral properties.
Cytotoxic Activity
A recent study investigated the cytotoxic effects of this compound on human nasopharyngeal carcinoma CNE2 cells. The half-maximal inhibitory concentration (IC50) values were determined at different time points, showcasing a time-dependent inhibitory effect.
| Cell Line | Time Point | IC50 (µg/mL) |
| CNE2 | 24 h | 25.42 ± 0.87 |
| CNE2 | 48 h | 14.83 ± 0.93 |
| CNE2 | 72 h | 11.60 ± 0.77 |
Data from Chen et al. (2023)
Antiviral Activity
This compound has been reported to exhibit antiviral activity, notably against Herpes Simplex Virus (HSV) and Influenza A virus. One study identified this compound as having potent inhibitory activity against HSV. Another study reported an IC50 value of 3.0 µg/mL for this compound against an influenza A virus strain in MDCK cells.
Experimental Protocols
Isolation of this compound from Ganoderma lucidum
The following is a general protocol for the extraction and isolation of triterpenoids, including this compound, from the fruiting bodies of Ganoderma lucidum.
Figure 1. General workflow for the isolation of this compound.
-
Extraction: The dried and powdered fruiting bodies of Ganoderma lucidum are extracted with an organic solvent such as ethanol or methanol at room temperature. The solvent is then evaporated under reduced pressure to yield a crude extract.
-
Solvent Partitioning: The crude extract is suspended in water and partitioned successively with different organic solvents of increasing polarity, such as ethyl acetate.
-
Column Chromatography: The biologically active fraction (e.g., the ethyl acetate fraction) is subjected to multiple rounds of column chromatography. This typically includes silica gel chromatography followed by Sephadex LH-20 chromatography to separate compounds based on polarity and size.
-
High-Performance Liquid Chromatography (HPLC): Final purification is achieved using preparative reverse-phase HPLC to yield pure this compound.
Cytotoxicity Assay (MTT Assay)
The cytotoxic effect of this compound on cancer cells can be determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Figure 2. Workflow for the MTT cytotoxicity assay.
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density and allowed to adhere overnight.
-
Treatment: The cells are then treated with various concentrations of this compound and incubated for desired time periods (e.g., 24, 48, 72 hours).
-
MTT Addition: After the incubation period, MTT solution is added to each well, and the plate is incubated for an additional 4 hours.
-
Formazan Solubilization: The medium is removed, and dimethyl sulfoxide (DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined.
Antiviral Assay (Plaque Reduction Assay)
The antiviral activity of this compound against viruses like Herpes Simplex Virus (HSV) can be evaluated using a plaque reduction assay.
Figure 3. Workflow for the plaque reduction antiviral assay.
-
Cell Monolayer Preparation: Host cells (e.g., Vero cells) are grown in multi-well plates to form a confluent monolayer.
-
Virus Inoculation: The cell monolayers are infected with a known amount of virus in the presence or absence of different concentrations of this compound.
-
Adsorption: The virus is allowed to adsorb to the cells for 1-2 hours.
-
Overlay: The virus-containing medium is removed, and the cells are overlaid with a semi-solid medium (e.g., containing methylcellulose) to restrict virus spread to adjacent cells, leading to the formation of localized lesions (plaques).
-
Incubation: The plates are incubated for several days to allow for plaque development.
-
Plaque Visualization and Counting: The cell monolayers are fixed and stained with a dye like crystal violet, which stains the living cells. Plaques appear as clear zones. The number of plaques is counted, and the percentage of plaque reduction is calculated to determine the antiviral activity and the IC50 value.
Mechanism of Action: Signaling Pathway Inhibition
This compound has been shown to exert its cytotoxic effects by inducing apoptosis in cancer cells. A key mechanism underlying this is the inhibition of the Ras/ERK signaling pathway. This pathway is crucial for cell proliferation, survival, and differentiation, and its dysregulation is a common feature of many cancers.
This compound treatment has been observed to decrease the protein levels of key components of this pathway, including Ras, c-Raf, and ERK1/2, as well as their phosphorylated (active) forms. This inhibition of the Ras/ERK pathway ultimately leads to cell cycle arrest and the activation of the mitochondrial pathway of apoptosis.
Figure 4. Inhibition of the Ras/ERK signaling pathway by this compound.
Conclusion
This compound is a promising natural product with well-documented cytotoxic and antiviral activities. Its ability to inhibit the Ras/ERK signaling pathway provides a clear mechanism for its anticancer effects. The detailed experimental protocols provided in this guide offer a foundation for researchers to further explore the therapeutic potential of this potent triterpenoid. Future studies should focus on in vivo efficacy, pharmacokinetic profiling, and the elucidation of its antiviral mechanism of action to pave the way for its potential clinical application.
References
Lucialdehyde B: A Technical Guide to its Discovery, Origin, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
Lucialdehyde B, a tetracyclic triterpenoid originating from the medicinal mushroom Ganoderma lucidum, has emerged as a compound of significant interest due to its pronounced cytotoxic and antiviral properties. First identified in 2002, this lanostane-type triterpene has demonstrated potent activity against a range of cancer cell lines and viruses. This technical guide provides a comprehensive overview of the discovery, natural origin, and biological activities of this compound. It includes a detailed summary of its quantitative biological data, standardized experimental protocols for its isolation and bioactivity assessment, and a visualization of its known signaling pathway to facilitate further research and drug development efforts.
Discovery and Origin
This compound was first isolated from the fruiting bodies of the medicinal mushroom Ganoderma lucidum by Gao et al. in 2002. Subsequent studies have also identified its presence in other species of the same genus, including Ganoderma pfeifferi and Ganoderma australe.[1][2] Chemically, this compound is classified as a tetracyclic triterpenoid, with the systematic IUPAC name (24E)-3,7-dioxolanosta-8,24-dien-26-al and a molecular formula of C30H44O3.[1] Its discovery was part of a broader investigation into the diverse and biologically active secondary metabolites produced by Ganoderma species, which have a long history of use in traditional medicine.
Biological Activity and Quantitative Data
This compound has demonstrated significant biological activity, primarily in the areas of oncology and virology. It exhibits cytotoxic effects against various cancer cell lines and inhibitory activity against certain viruses.
Cytotoxic Activity
Initial studies revealed that this compound possesses cytotoxic effects against several murine and human tumor cell lines, including Lewis lung carcinoma (LLC), Sarcoma 180, T-47D (human breast cancer), and Meth-A (murine fibrosarcoma).[2] More recent research has elucidated its effects on nasopharyngeal carcinoma CNE2 cells, demonstrating that it suppresses proliferation and induces mitochondria-dependent apoptosis.
Antiviral Activity
In addition to its anticancer properties, this compound has been reported to have potent inhibitory activity against Herpes Simplex Virus Type 1 (HSV-1) and Influenza A virus.
The following table summarizes the available quantitative data on the biological activity of this compound.
| Biological Activity | Cell Line/Virus | Measurement | Value | Reference |
| Cytotoxicity | Nasopharyngeal Carcinoma (CNE2) | IC50 (24h) | 25.42 ± 0.87 µg/mL | |
| Cytotoxicity | Nasopharyngeal Carcinoma (CNE2) | IC50 (48h) | 14.83 ± 0.93 µg/mL | |
| Cytotoxicity | Nasopharyngeal Carcinoma (CNE2) | IC50 (72h) | 11.60 ± 0.77 µg/mL | |
| Antiviral Activity | Herpes Simplex Virus 1 (HSV-1) | IC50 | 0.075 µg/mL |
Experimental Protocols
This section outlines the general methodologies for the extraction, isolation, and biological evaluation of this compound, based on established protocols for triterpenoids from Ganoderma lucidum.
Extraction and Isolation of this compound from Ganoderma lucidum
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Preparation of Fungal Material : Dried fruiting bodies of Ganoderma lucidum are ground into a fine powder to increase the surface area for extraction.
-
Solvent Extraction : The powdered material is subjected to extraction with an organic solvent, typically ethanol or methanol, using methods such as Soxhlet extraction, heat-assisted extraction, or ultrasound-assisted extraction to enhance efficiency.[1]
-
Fractionation : The crude extract is then concentrated under reduced pressure and partitioned between different solvents (e.g., ethyl acetate and water) to separate compounds based on polarity. Triterpenoids like this compound are typically found in the less polar fractions.
-
Chromatographic Purification : The triterpenoid-rich fraction is subjected to a series of chromatographic techniques for the isolation of pure this compound. This multi-step process generally includes:
-
Silica Gel Column Chromatography : The fraction is loaded onto a silica gel column and eluted with a gradient of solvents, such as a hexane-ethyl acetate or chloroform-methanol mixture, to separate compounds based on their affinity for the stationary phase.
-
Preparative High-Performance Liquid Chromatography (HPLC) : Fractions containing this compound are further purified using reversed-phase preparative HPLC (e.g., with a C18 column) and a mobile phase such as methanol-water or acetonitrile-water to yield the pure compound.
-
-
Structure Elucidation : The structure of the isolated this compound is confirmed using spectroscopic methods, including Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy (1H-NMR, 13C-NMR, and 2D-NMR).
Cytotoxicity Assay (MTT Assay)
-
Cell Culture : Human cancer cell lines (e.g., CNE2) are cultured in an appropriate medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.
-
Cell Seeding : Cells are seeded into 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment : The cells are then treated with various concentrations of this compound (dissolved in a suitable solvent like DMSO) for different time intervals (e.g., 24, 48, and 72 hours).
-
MTT Incubation : After the treatment period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for a few hours. Viable cells with active mitochondrial reductases will convert the yellow MTT to purple formazan crystals.
-
Formazan Solubilization : The medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.
-
Absorbance Measurement : The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
IC50 Calculation : The cell viability is calculated as a percentage of the control (untreated cells), and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined from the dose-response curve.
Antiviral Plaque Reduction Assay (for HSV-1)
-
Cell Culture : A suitable host cell line for HSV-1 replication (e.g., Vero cells) is grown to confluence in multi-well plates.
-
Virus Infection : The cell monolayers are infected with a known titer of HSV-1.
-
Compound Treatment : After a viral adsorption period, the inoculum is removed, and the cells are overlaid with a medium (often containing carboxymethylcellulose or agar) containing different concentrations of this compound.
-
Incubation : The plates are incubated for a period sufficient for viral plaques (zones of cell death) to form.
-
Plaque Visualization : The cell monolayers are fixed and stained (e.g., with crystal violet) to visualize the plaques.
-
Plaque Counting : The number of plaques in the treated wells is counted and compared to the number in the untreated control wells.
-
IC50 Calculation : The IC50 value is calculated as the concentration of this compound that reduces the number of viral plaques by 50%.
Signaling Pathway
This compound has been shown to induce apoptosis in nasopharyngeal carcinoma CNE2 cells through the inhibition of the Ras/ERK signaling pathway. This pathway is crucial for cell proliferation, survival, and differentiation, and its dysregulation is a hallmark of many cancers.
The diagram below illustrates the proposed mechanism of action of this compound on the Ras/ERK signaling pathway.
Caption: Inhibition of the Ras/ERK signaling pathway by this compound, leading to decreased cell proliferation and increased apoptosis.
The following diagram illustrates the general workflow for the isolation and identification of this compound.
Caption: General experimental workflow for the isolation and identification of this compound from Ganoderma lucidum.
Conclusion
This compound is a promising natural product with well-documented cytotoxic and antiviral activities. Its discovery from Ganoderma lucidum highlights the importance of this medicinal mushroom as a source of novel therapeutic agents. The elucidation of its mechanism of action, particularly its inhibitory effect on the Ras/ERK signaling pathway, provides a solid foundation for its further development as a potential anticancer drug. The standardized protocols provided in this guide are intended to facilitate reproducible research and accelerate the translation of these preclinical findings into clinical applications. Further investigation into the full spectrum of its biological activities and its potential for synergistic combinations with existing therapies is warranted.
References
Lucialdehyde B: A Technical Overview of its Physicochemical Properties and Biological Activity
An In-depth Guide for Researchers and Drug Development Professionals
Introduction
Lucialdehyde B is a tetracyclic triterpenoid aldehyde that has been isolated from the medicinal mushroom Ganoderma lucidum and also from Ganoderma pfeifferi.[1] As a member of the lanostanoid class of compounds, this compound has garnered significant interest within the scientific community for its notable biological activities. It has demonstrated both antiviral and cytotoxic effects, positioning it as a compound of interest for further investigation in drug discovery and development, particularly in the realm of oncology.[1][2] This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound, its biological activities with a focus on relevant signaling pathways, and detailed experimental protocols for its study.
Core Physicochemical Properties
The fundamental physical and chemical characteristics of this compound are summarized below. These properties are essential for its handling, formulation, and analysis in a research setting.
Physical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₃₀H₄₄O₃ | [1][2][3] |
| Molecular Weight | 452.7 g/mol | [1][2] |
| Monoisotopic Mass | 452.32904526 Da | [1] |
| Appearance | Data not available | |
| Melting Point | Data not available | |
| Boiling Point | Data not available | |
| Solubility | Data not available | |
| Stability | Store at room temperature (in continental US; may vary elsewhere). Refer to the Certificate of Analysis for specific storage recommendations. | [2] |
Chemical Identifiers for this compound
| Identifier | Value | Source |
| IUPAC Name | (E,6R)-2-methyl-6-[(5R,10S,13R,14R,17R)-4,4,10,13,14-pentamethyl-3,7-dioxo-2,5,6,11,12,15,16,17-octahydro-1H-cyclopenta[a]phenanthren-17-yl]hept-2-enal | [1] |
| CAS Number | 480439-84-7 | [1][3] |
| ChEBI ID | CHEBI:66593 | [1] |
| PubChem CID | 10343868 | [1] |
| Synonyms | (24E)-3,7-dioxolanosta-8,24-dien-26-al, HY-125664 | [1] |
Spectroscopic Analysis
Detailed spectroscopic data is crucial for the structural elucidation and identification of this compound. While specific spectra are proprietary or found in specialized databases, the expected characteristics are as follows:
-
¹H and ¹³C NMR Spectroscopy: The proton NMR spectrum would be expected to show characteristic signals for an aldehyde proton (highly deshielded, around 9-10 ppm), vinyl protons, and numerous signals in the aliphatic region corresponding to the complex tetracyclic core and methyl groups. The ¹³C NMR spectrum would prominently feature signals for the two ketone carbonyls and the aldehyde carbonyl in the downfield region (typically >190 ppm).[4]
-
Infrared (IR) Spectroscopy: The IR spectrum would be characterized by strong absorption bands corresponding to the C=O stretching vibrations of the aldehyde and the two ketone functional groups, typically in the range of 1660-1720 cm⁻¹. Additional bands would be present for C-H stretching and bending vibrations.[4]
-
Mass Spectrometry (MS): Mass spectral analysis would show a molecular ion peak (M+) corresponding to the molecular weight of this compound (452.7 g/mol ). The fragmentation pattern would be complex, reflecting the intricate lanostane-type structure.[5]
Biological Activity and Signaling Pathways
This compound exhibits significant cytotoxic activity against a range of cancer cell lines, including Lewis lung carcinoma (LLC), T-47D, Sarcoma 180, and Meth-A tumor cells.[2][6][7] More recent research has delved into its specific mechanisms of action, particularly in nasopharyngeal carcinoma.
Mitochondria-Dependent Apoptosis in Nasopharyngeal Carcinoma
A key study demonstrated that this compound suppresses proliferation and induces mitochondria-dependent apoptosis in nasopharyngeal carcinoma CNE2 cells.[8] The compound was found to induce the production of reactive oxygen species (ROS) and calcium aggregation, leading to the opening of the mitochondrial permeability transition pore (mPTP) and a reduction in the mitochondrial membrane potential (MMP).[8]
This cascade of events culminates in the upregulation of apoptosis-related proteins and the inhibition of the Ras/ERK signaling cascade, a critical pathway for cell proliferation and survival.[8]
Caption: this compound inhibits the Ras/ERK signaling pathway, leading to decreased cell proliferation and induced apoptosis.
Experimental Protocols
Isolation of this compound from Ganoderma lucidum
This protocol is a generalized procedure based on methods for isolating triterpenoids from fungal sources.[7]
Methodology:
-
Extraction: Dried and powdered fruiting bodies of Ganoderma lucidum are extracted exhaustively with a solvent such as methanol or ethanol at room temperature.
-
Solvent Partitioning: The resulting crude extract is concentrated under reduced pressure. The residue is then suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate, to separate compounds based on their polarity. Triterpenoids like this compound are typically enriched in the chloroform or ethyl acetate fraction.
-
Chromatographic Separation: The bioactive fraction (e.g., chloroform fraction) is subjected to multiple steps of column chromatography.
-
Silica Gel Chromatography: The fraction is first separated on a silica gel column using a gradient elution system (e.g., n-hexane-ethyl acetate or chloroform-methanol).
-
Sephadex LH-20 Chromatography: Further purification of the resulting sub-fractions is performed using a Sephadex LH-20 column with a solvent like methanol to remove pigments and other impurities.
-
-
Final Purification (HPLC): The final purification to yield pure this compound is achieved using preparative High-Performance Liquid Chromatography (HPLC) on a C18 reversed-phase column with a suitable mobile phase (e.g., methanol-water or acetonitrile-water).
-
Structure Confirmation: The structure of the isolated compound is confirmed by spectroscopic methods (MS, ¹H NMR, ¹³C NMR).
Caption: General workflow for the isolation and purification of this compound from its natural source.
Cell Proliferation (MTT) Assay for Cytotoxicity
This protocol outlines the methodology to determine the cytotoxic effects of this compound on a cancer cell line, such as CNE2 cells, as mentioned in the literature.[8]
Methodology:
-
Cell Seeding: Cancer cells (e.g., CNE2) are seeded into 96-well plates at a predetermined density (e.g., 5 x 10³ cells/well) and allowed to adhere overnight in a humidified incubator (37°C, 5% CO₂).
-
Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of this compound (e.g., ranging from 5 to 40 µg/mL).[8] A control group is treated with the vehicle (e.g., DMSO) at the same final concentration used for the compound dilutions.
-
Incubation: The plates are incubated for specific time periods (e.g., 24, 48, and 72 hours) to assess the time-dependent effects of the compound.
-
MTT Addition: After the incubation period, MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated for an additional 4 hours. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: The medium is carefully removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: The cell viability is expressed as a percentage of the control group. The IC₅₀ value (the concentration of this compound that inhibits cell growth by 50%) is calculated from the dose-response curve. For CNE2 cells, reported IC₅₀ values were 25.42 ± 0.87 µg/mL (24h), 14.83 ± 0.93 µg/mL (48h), and 11.60 ± 0.77 µg/mL (72h).[8]
Conclusion
This compound is a promising natural product with well-documented cytotoxic properties. Its mechanism of action, particularly the induction of mitochondria-dependent apoptosis via inhibition of the Ras/ERK pathway, provides a solid foundation for further preclinical development. The data and protocols presented in this guide offer a comprehensive resource for researchers in natural product chemistry, pharmacology, and oncology who are interested in exploring the therapeutic potential of this potent triterpenoid. Further studies are warranted to fully elucidate its solubility, stability in various formulations, and its in vivo efficacy and safety profile.
References
- 1. This compound | C30H44O3 | CID 10343868 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound | CAS:480439-84-7 | Biological Activity | ChemFaces [chemfaces.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. lehigh.edu [lehigh.edu]
- 6. researchgate.net [researchgate.net]
- 7. New triterpene aldehydes, lucialdehydes A-C, from Ganoderma lucidum and their cytotoxicity against murine and human tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound suppresses proliferation and induces mitochondria-dependent apoptosis in nasopharyngeal carcinoma CNE2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Lucialdehyde B: A Technical Guide to its Anticancer Activity
For Researchers, Scientists, and Drug Development Professionals
Lucialdehyde B, a tetracyclic triterpenoid isolated from the medicinal mushroom Ganoderma lucidum, has demonstrated significant cytotoxic and pro-apoptotic effects against cancer cells.[1][2] This technical guide provides a comprehensive overview of the biological activity of this compound, with a focus on its effects on nasopharyngeal carcinoma cells. The information presented is compiled from peer-reviewed scientific literature and is intended to support further research and development of this promising natural compound.
Quantitative Biological Data
The antiproliferative activity of this compound has been quantified against the human nasopharyngeal carcinoma cell line CNE2. The half-maximal inhibitory concentration (IC50), a measure of the potency of a substance in inhibiting a specific biological or biochemical function, was determined at various time points.
| Cell Line | Time Point (hours) | IC50 (µg/mL) | Citation |
| CNE2 | 24 | 25.42 ± 0.87 | [3] |
| CNE2 | 48 | 14.83 ± 0.93 | [3] |
| CNE2 | 72 | 11.60 ± 0.77 | [3] |
Key Experimental Protocols
The following section details the methodologies used to evaluate the biological activity of this compound on CNE2 cells.[3]
Cell Proliferation Assays
1. MTT Assay:
-
Purpose: To assess cell viability and proliferation.
-
Protocol:
-
CNE2 cells were seeded in 96-well plates.
-
Cells were treated with varying concentrations of this compound (5-40 µg/mL) for 24, 48, and 72 hours.
-
After treatment, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution was added to each well and incubated.
-
The resulting formazan crystals were dissolved in a solubilization solution.
-
The absorbance was measured at a specific wavelength to determine the number of viable cells.
-
2. CFSE Assay:
-
Purpose: To monitor cell proliferation by measuring the dilution of a fluorescent dye.
-
Protocol:
-
CNE2 cells were stained with Carboxyfluorescein succinimidyl ester (CFSE).
-
Stained cells were treated with this compound.
-
After the treatment period, the fluorescence intensity of the cells was analyzed by flow cytometry. A decrease in fluorescence intensity indicates cell division. The cell proliferation index in the this compound treatment group was 12.70, compared to 31.44 in the control group.[3]
-
3. Colony Formation Assay:
-
Purpose: To determine the ability of single cells to grow into colonies.
-
Protocol:
-
A low density of CNE2 cells was seeded in culture dishes.
-
Cells were treated with this compound.
-
The medium was changed regularly for a period of time to allow for colony growth.
-
Colonies were fixed, stained, and counted. This compound was observed to significantly reduce the clonogenic capacity of the cells.[3]
-
Apoptosis and Cell Cycle Analysis
-
Purpose: To investigate the induction of programmed cell death (apoptosis) and cell cycle arrest.
-
Protocol:
-
CNE2 cells were treated with this compound for 48 hours.
-
For apoptosis analysis, cells were stained with Annexin V-FITC and Propidium Iodide (PI) and analyzed by flow cytometry.
-
For cell cycle analysis, cells were fixed, stained with PI, and analyzed by flow cytometry to determine the distribution of cells in different phases of the cell cycle. This compound was found to promote cell apoptosis and induce cell cycle arrest at the G2/M phase.[3]
-
Mitochondrial Function and Signaling Pathway Analysis
1. Measurement of Mitochondrial Membrane Potential (MMP), Mitochondrial Permeability Transition Pore (mPTP) opening, Reactive Oxygen Species (ROS), and Intracellular Calcium (Ca2+):
-
Purpose: To assess mitochondrial dysfunction.
-
Protocol:
-
CNE2 cells were treated with this compound.
-
Specific fluorescent probes were used to measure changes in MMP, mPTP opening, ROS levels, and intracellular Ca2+ concentration using fluorescence microscopy and flow cytometry. This compound treatment led to a reduction in MMP, opening of the mPTP, and an increase in ROS and calcium aggregation.[3]
-
2. Western Blotting:
-
Purpose: To evaluate the expression levels of proteins involved in apoptosis and cell signaling.
-
Protocol:
-
CNE2 cells were treated with this compound.
-
Cell lysates were prepared, and proteins were separated by SDS-PAGE.
-
Proteins were transferred to a membrane and probed with specific primary antibodies against mitochondrial apoptosis-related proteins and proteins of the Ras/ERK signaling pathway.
-
Horseradish peroxidase-conjugated secondary antibodies were used for detection. The results showed an upregulation of mitochondrial apoptosis-related proteins and an inhibition of Ras/ERK signaling proteins.[3]
-
Signaling Pathway
This compound has been shown to inhibit the Ras/ERK signaling cascade in nasopharyngeal carcinoma CNE2 cells.[3] This pathway is a critical regulator of cell proliferation, differentiation, and survival. Its inhibition by this compound contributes to the observed anti-proliferative and pro-apoptotic effects.
Caption: Inhibition of the Ras/ERK signaling pathway by this compound.
Experimental Workflow
The following diagram illustrates the general workflow for investigating the anticancer effects of this compound.
Caption: General workflow for assessing the anticancer activity of this compound.
References
- 1. This compound | C30H44O3 | CID 10343868 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. A Review of Chemical Composition and Bioactivity Studies of the Most Promising Species of Ganoderma spp. [mdpi.com]
- 3. This compound suppresses proliferation and induces mitochondria-dependent apoptosis in nasopharyngeal carcinoma CNE2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Lucialdehyde B: A Technical Whitepaper on its Antiviral Properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lucialdehyde B, a tetracyclic triterpenoid isolated from the medicinal mushroom Ganoderma lucidum, has emerged as a compound of significant interest due to its diverse biological activities.[1] While its cytotoxic effects against various cancer cell lines are increasingly documented, its antiviral potential remains a promising yet less explored frontier.[1] This technical guide provides a comprehensive overview of the current state of knowledge regarding the antiviral properties of this compound, with a focus on quantitative data, potential mechanisms of action, and future research directions.
Antiviral Activity of this compound
This compound has demonstrated notable inhibitory activity against enveloped viruses, particularly Herpes Simplex Virus (HSV) and Human Immunodeficiency Virus (HIV). The available quantitative data from in vitro studies are summarized below.
Table 1: In Vitro Antiviral Activity of this compound
| Virus Target | Assay | Cell Line | Efficacy Metric (IC50) | Reference |
| Herpes Simplex Virus (HSV) | Not Specified | Not Specified | 0.075 µg/mL | [2][3] |
| HIV-1 Protease | Enzyme Assay | N/A | 1.8 ± 1.6 µM | [4] |
Note: The IC50 (half-maximal inhibitory concentration) is the concentration of a drug that is required for 50% inhibition of a biological or biochemical function.
Cytotoxicity and Selectivity Index
Table 2: Cytotoxic Activity of this compound against Human Cancer Cell Lines
| Cell Line | Cancer Type | Exposure Time | Cytotoxicity Metric (IC50) | Reference |
| CNE2 | Nasopharyngeal Carcinoma | 24 h | 25.42 ± 0.87 µg/mL | [1][5] |
| CNE2 | Nasopharyngeal Carcinoma | 48 h | 14.83 ± 0.93 µg/mL | [1][5] |
| CNE2 | Nasopharyngeal Carcinoma | 72 h | 11.60 ± 0.77 µg/mL | [1][5] |
| CNE1 | Nasopharyngeal Carcinoma | Not Specified | > 40 µg/mL | [1] |
| NIH3T3 | Normal Fibroblast | Not Specified | > 80 µg/mL | [1] |
A higher SI value indicates greater selectivity of the compound for the virus-infected cells over healthy cells. Based on the available data, a preliminary SI for this compound against HSV can be estimated, suggesting a favorable profile that warrants further investigation.
Mechanism of Antiviral Action
The precise molecular mechanisms underlying the antiviral activity of this compound are not yet fully elucidated. However, based on studies of triterpenoids from Ganoderma lucidum and other natural sources, several potential mechanisms can be hypothesized.
Triterpenoids from Ganoderma lucidum are known to interfere with multiple stages of the viral life cycle.[6][7] These compounds have been shown to inhibit viral entry, disrupt viral replication, and modulate host-cell signaling pathways that are crucial for viral propagation.[8] Some triterpenoids prevent viral infection by blocking the adsorption of the virus to the host cell.[8] It is plausible that this compound shares these general mechanisms of action. One review suggests that mushroom-derived triterpenoids, including this compound, may be effective at all stages of viral replication, including entry, uncoating, replication, assembly, and release.[9]
Inhibition of Viral Entry
One of the primary mechanisms by which triterpenoids exert their antiviral effects is by preventing the initial attachment and entry of the virus into the host cell. This can occur through direct interaction with viral glycoproteins or host cell receptors.
Inhibition of Viral Replication
This compound may also interfere with the replication of the viral genome. Its inhibitory effect on HIV-1 protease, a critical enzyme for viral maturation, provides strong evidence for its potential to disrupt the viral replication cycle.[4]
Modulation of Host Signaling Pathways
Viruses often hijack host cell signaling pathways to facilitate their own replication. This compound has been shown to inhibit the Ras/ERK signaling pathway in cancer cells.[5] As many viruses are known to activate this pathway to promote their replication, it is conceivable that the antiviral activity of this compound is, in part, mediated through the modulation of this or other cellular signaling cascades. Further research is needed to confirm this hypothesis in the context of viral infections.
Experimental Protocols
While specific, detailed protocols for the antiviral testing of this compound are not available in the public domain, standard virological assays are typically employed to determine antiviral efficacy.
Plaque Reduction Assay
This is a standard method to quantify the effect of an antiviral compound on the replication of a virus.
-
Cell Seeding: Plate a monolayer of susceptible host cells (e.g., Vero cells for HSV) in multi-well plates.
-
Virus Infection: Infect the cell monolayers with a known concentration of the virus.
-
Compound Treatment: After a period of viral adsorption, remove the inoculum and add a semi-solid overlay medium containing various concentrations of this compound.
-
Incubation: Incubate the plates for a period sufficient for plaque formation.
-
Plaque Visualization and Counting: Stain the cells (e.g., with crystal violet) to visualize and count the plaques.
-
IC50 Determination: The IC50 value is calculated as the concentration of this compound that reduces the number of plaques by 50% compared to the untreated virus control.
Cytopathic Effect (CPE) Inhibition Assay
This assay measures the ability of a compound to protect cells from the virus-induced damage known as the cytopathic effect.
-
Cell Seeding: Seed host cells in 96-well plates.
-
Infection and Treatment: Infect the cells with the virus in the presence of serial dilutions of this compound.
-
Incubation: Incubate the plates until CPE is observed in the virus control wells.
-
Cell Viability Assessment: Assess cell viability using a colorimetric assay (e.g., MTT assay).
-
EC50 Determination: The EC50 (50% effective concentration) is the concentration of the compound that protects 50% of the cells from viral CPE.
Visualizations
Hypothetical Antiviral Mechanism Workflow
Caption: Hypothetical workflow of the antiviral action of this compound.
Potential Modulation of Host Signaling Pathway
Caption: Potential inhibition of the Ras/ERK pathway by this compound.
Conclusion and Future Directions
This compound presents a compelling profile as a potential antiviral agent, particularly against herpes simplex virus. The available data indicate potent in vitro activity at concentrations that are likely to be non-toxic to host cells. However, significant knowledge gaps remain. Future research should focus on:
-
Comprehensive Antiviral Screening: Evaluating the activity of this compound against a broader panel of viruses, including other enveloped and non-enveloped viruses.
-
Detailed Mechanistic Studies: Elucidating the precise molecular targets and mechanisms of action, including its effects on viral entry, replication enzymes, and host signaling pathways.
-
In Vivo Efficacy and Pharmacokinetics: Assessing the antiviral efficacy, safety, and pharmacokinetic profile of this compound in relevant animal models of viral infection.
-
Structure-Activity Relationship (SAR) Studies: Synthesizing and evaluating derivatives of this compound to identify compounds with improved antiviral activity and selectivity.
Addressing these research questions will be crucial for the further development of this compound as a novel therapeutic agent for the treatment of viral diseases.
References
- 1. This compound suppresses proliferation and induces mitochondria-dependent apoptosis in nasopharyngeal carcinoma CNE2 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. acgpubs.org [acgpubs.org]
- 3. magistralbr.caldic.com [magistralbr.caldic.com]
- 4. Anti-viral triterpenes: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound suppresses proliferation and induces mitochondria-dependent apoptosis in nasopharyngeal carcinoma CNE2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Ganoderma lucidum: A potential source to surmount viral infections through β-glucans immunomodulatory and triterpenoids antiviral properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. taylorfrancis.com [taylorfrancis.com]
- 8. Antioxidant, antibacterial, antitumor, antifungal, antiviral, anti-inflammatory, and nevro-protective activity of Ganoderma lucidum: An overview - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Antiviral Bioactive Compounds of Mushrooms and Their Antiviral Mechanisms: A Review - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Determining the IC50 of Lucialdehyde B in CNE2 Nasopharyngeal Carcinoma Cells
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a comprehensive protocol for determining the half-maximal inhibitory concentration (IC50) of Lucialdehyde B, a triterpenoid isolated from Ganoderma lucidum, in the human nasopharyngeal carcinoma cell line, CNE2. The provided methodologies are based on established cell viability assays and data from recent studies demonstrating the cytotoxic and pro-apoptotic effects of this compound.[1][2][3] This protocol is intended to guide researchers in the accurate assessment of the compound's potency and to provide a framework for further investigation into its mechanism of action.
Introduction
Nasopharyngeal carcinoma (NPC) is an epithelial malignancy with a high incidence in Southern China and Southeast Asia.[4] this compound, a triterpenoid compound, has been identified as a potential therapeutic agent for NPC due to its cytotoxic activities against CNE2 cells.[1][5] The determination of the IC50 value is a critical first step in the evaluation of any potential anticancer compound, providing a quantitative measure of its potency. This document outlines the necessary steps to reproduce the determination of this compound's IC50 in CNE2 cells and provides context regarding its mechanism of action.
This compound has been shown to suppress proliferation and induce mitochondria-dependent apoptosis in CNE2 cells.[1][2][3] Its mechanism involves the inhibition of the Ras/ERK signaling pathway, which is crucial for tumor cell survival and proliferation.[1]
Data Presentation
The following table summarizes the reported IC50 values of this compound against CNE2 cells at different time points.
| Treatment Duration | IC50 (µg/mL) |
| 24 hours | 25.42 ± 0.87 |
| 48 hours | 14.83 ± 0.93 |
| 72 hours | 11.60 ± 0.77 |
Data extracted from Liu et al., 2023.[1][2][3][5]
Experimental Protocols
Materials and Reagents
-
Cell Line: CNE2 (human nasopharyngeal carcinoma cell line)
-
Compound: this compound (purity ≥ 98%)
-
Cell Culture Medium: RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Reagents:
-
Dimethyl sulfoxide (DMSO)
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT)
-
Trypsin-EDTA solution
-
Phosphate-buffered saline (PBS)
-
-
Equipment:
-
96-well cell culture plates
-
CO2 incubator (37°C, 5% CO2)
-
Microplate reader (570 nm wavelength)
-
Laminar flow hood
-
Hemocytometer or automated cell counter
-
Pipettes and sterile tips
-
Cell Culture
-
Maintain CNE2 cells in RPMI-1640 medium supplemented with 10% FBS and antibiotics in a humidified incubator at 37°C with 5% CO2.
-
Subculture the cells every 2-3 days to maintain exponential growth.
-
For experiments, harvest cells using Trypsin-EDTA when they reach 80-90% confluency.
IC50 Determination using MTT Assay
-
Cell Seeding:
-
Harvest and count CNE2 cells.
-
Seed the cells in a 96-well plate at a density of 5 x 10³ cells/well in 100 µL of culture medium.
-
Incubate the plate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Prepare serial dilutions of this compound in culture medium to achieve the desired final concentrations (e.g., 5, 10, 20, 40 µg/mL).[2][3] Ensure the final DMSO concentration in all wells is less than 0.1%.
-
Include a vehicle control group (medium with the same concentration of DMSO as the highest drug concentration) and a blank control group (medium only).
-
Remove the old medium from the wells and add 100 µL of the prepared drug dilutions or control medium.
-
Incubate the plate for 24, 48, and 72 hours.
-
-
MTT Assay:
-
After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for an additional 4 hours at 37°C.
-
Carefully remove the medium containing MTT.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10 minutes to ensure complete dissolution.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration using the following formula:
-
Cell Viability (%) = (Absorbance of treated cells / Absorbance of control cells) x 100
-
-
Plot the cell viability against the logarithm of the drug concentration.
-
Determine the IC50 value by performing a non-linear regression analysis (log(inhibitor) vs. normalized response -- Variable slope) using appropriate software (e.g., GraphPad Prism).
-
Visualizations
Experimental Workflow for IC50 Determination
Caption: Workflow for determining the IC50 of this compound in CNE2 cells.
Simplified Signaling Pathway of this compound in CNE2 Cells
References
- 1. This compound suppresses proliferation and induces mitochondria-dependent apoptosis in nasopharyngeal carcinoma CNE2 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. This compound suppresses proliferation and induces mitochondria-dependent apoptosis in nasopharyngeal carcinoma CNE2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The efficacy of natural products for the treatment of nasopharyngeal carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
Application Notes and Protocols for Flow Cytometry Analysis of Lucialdehyde B Treated Cells
Audience: Researchers, scientists, and drug development professionals.
Introduction
Lucialdehyde B, a triterpenoid isolated from Ganoderma lucidum, has demonstrated significant cytotoxic activity against various cancer cell lines.[1][2][3] This document provides detailed application notes and protocols for analyzing the effects of this compound on cells, with a specific focus on flow cytometry-based assays for apoptosis and cell cycle analysis. The provided methodologies are based on established research and are intended to guide researchers in investigating the cellular mechanisms of action of this compound.[1][4][5]
This compound has been shown to suppress proliferation and induce mitochondria-dependent apoptosis in nasopharyngeal carcinoma CNE2 cells.[1][4][5] Its mechanism of action involves the induction of reactive oxygen species (ROS) and calcium aggregation, leading to the opening of the mitochondrial permeability transition pore (mPTP), a reduction in mitochondrial membrane potential (MMP), and ultimately, apoptosis.[1][4] Furthermore, this compound can induce cell cycle arrest at the G2/M phase and inhibit the Ras/ERK signaling cascade.[1][4]
These application notes will enable researchers to:
-
Culture and treat cells with this compound.
-
Perform flow cytometry analysis to quantify apoptosis.
-
Conduct cell cycle analysis using flow cytometry.
-
Interpret the data to understand the cellular response to this compound.
Data Presentation
Table 1: Cytotoxicity of this compound on CNE2 Cells (IC50 values)
| Time Point | IC50 (µg/mL) |
| 24 h | 25.42 ± 0.87 |
| 48 h | 14.83 ± 0.93 |
| 72 h | 11.60 ± 0.77 |
This data is derived from studies on nasopharyngeal carcinoma CNE2 cells.[1][4][5]
Table 2: Effect of this compound on Cell Cycle Distribution in CNE2 Cells (48h treatment)
| Treatment | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) |
| Control | 65.11 ± 4.52 | 28.50 ± 2.57 | 6.39 ± 1.95 |
| This compound (10 µg/mL) | 60.23 ± 5.11 | 29.77 ± 3.02 | 10.00 ± 2.09 |
| This compound (20 µg/mL) | 55.32 ± 4.89 | 29.14 ± 2.85 | 15.54 ± 3.04 |
This data demonstrates a dose-dependent increase in the percentage of cells in the G2/M phase following treatment with this compound.[4]
Experimental Protocols
Protocol 1: Cell Culture and Treatment with this compound
1.1. Materials:
-
Cancer cell line of interest (e.g., CNE2)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin)
-
This compound (stock solution in DMSO)
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
Cell culture flasks/plates
-
Incubator (37°C, 5% CO2)
1.2. Procedure:
-
Culture cells in T75 flasks until they reach 70-80% confluency.
-
Harvest the cells by washing with PBS, adding trypsin-EDTA, and incubating until cells detach.
-
Neutralize trypsin with complete medium and centrifuge the cell suspension.
-
Resuspend the cell pellet in fresh medium and perform a cell count to determine cell density.
-
Seed the cells into 6-well plates at a predetermined density and allow them to adhere overnight.
-
Prepare working solutions of this compound in complete medium from the stock solution. Ensure the final DMSO concentration is consistent across all wells and does not exceed a non-toxic level (typically <0.1%).
-
Remove the medium from the wells and add the medium containing the desired concentrations of this compound (e.g., 0, 5, 10, 20 µg/mL).
-
Incubate the cells for the desired time period (e.g., 24, 48, or 72 hours).
Protocol 2: Apoptosis Analysis by Annexin V and Propidium Iodide (PI) Staining
2.1. Materials:
-
This compound-treated and control cells (from Protocol 1)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometry tubes
-
Centrifuge
-
Flow cytometer
2.2. Procedure:
-
After treatment, collect the cell culture supernatant (containing floating cells).
-
Wash the adherent cells with PBS and detach them using trypsin-EDTA.
-
Combine the detached cells with the supernatant from step 1 and centrifuge.
-
Wash the cell pellet twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer to a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.
-
Gently vortex the tube and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour.
Protocol 3: Cell Cycle Analysis by Propidium Iodide (PI) Staining
3.1. Materials:
-
This compound-treated and control cells (from Protocol 1)
-
PBS
-
70% ethanol (ice-cold)
-
RNase A
-
Propidium Iodide (PI) staining solution
-
Flow cytometry tubes
-
Centrifuge
-
Flow cytometer
3.2. Procedure:
-
Harvest the treated and control cells as described in Protocol 2 (steps 1-3).
-
Wash the cell pellet with cold PBS.
-
Fix the cells by resuspending the pellet in 1 mL of ice-cold 70% ethanol while gently vortexing.
-
Incubate the fixed cells at -20°C for at least 2 hours (or overnight).
-
Centrifuge the fixed cells and wash the pellet with PBS.
-
Resuspend the cell pellet in 500 µL of PBS containing RNase A (100 µg/mL) and incubate for 30 minutes at 37°C.
-
Add 500 µL of PI staining solution (50 µg/mL) and incubate for 15 minutes in the dark.
-
Analyze the samples using a flow cytometer.
Mandatory Visualizations
References
- 1. This compound suppresses proliferation and induces mitochondria-dependent apoptosis in nasopharyngeal carcinoma CNE2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound | C30H44O3 | CID 10343868 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. tandfonline.com [tandfonline.com]
Lucialdehyde B: Application Notes and Protocols for Antiviral Activity Assays Against Herpes Simplex Virus
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lucialdehyde B, a tetracyclic triterpenoid isolated from the medicinal mushroom Ganoderma lucidum, has demonstrated a range of biological activities, including cytotoxic and antiviral properties.[1] Notably, it has been identified as a potent agent against Herpes Simplex Virus (HSV), a prevalent pathogen causing a variety of human diseases.[1] Triterpenoids from Ganoderma species are recognized for their antiviral effects, which can include inhibiting viral enzymes and multiplication.[2] This document provides detailed application notes and experimental protocols for the assessment of the antiviral activity of this compound against HSV-1.
Quantitative Data Summary
The antiviral efficacy and cytotoxicity of this compound are summarized below. The data highlights its potent anti-HSV-1 activity at concentrations that are significantly lower than those causing cytotoxicity in host cells, indicating a favorable selectivity index.
| Compound | Virus | Cell Line | Parameter | Value | Reference |
| This compound | Herpes Simplex Virus Type 1 (HSV-1) | Vero | IC₅₀ | 0.075 µg/mL | [3] |
| This compound | Nasopharyngeal Carcinoma (CNE2) | CNE2 | IC₅₀ (48h) | 14.83 ± 0.93 µg/mL | [4] |
| This compound | Normal Mouse Fibroblast (NIH3T3) | NIH3T3 | IC₅₀ | > 80 µg/mL | [4] |
IC₅₀ (50% Inhibitory Concentration): The concentration of the compound that inhibits 50% of the viral replication or cell growth.
Experimental Protocols
Cell Culture and Virus Propagation
Cell Line: Vero cells (African green monkey kidney epithelial cells) are commonly used for the propagation of HSV and for conducting antiviral assays due to their high susceptibility to the virus.
Protocol:
-
Culture Vero cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Incubate the cells at 37°C in a humidified atmosphere with 5% CO₂.
-
Propagate HSV-1 (e.g., KOS strain) in Vero cells.
-
Collect the virus stock when a significant cytopathic effect (CPE) is observed.
-
Centrifuge the culture supernatant to remove cell debris and store the virus stock at -80°C.
-
Determine the virus titer using a standard plaque assay, expressed as Plaque Forming Units per milliliter (PFU/mL).
Cytotoxicity Assay (MTT Assay)
This assay is crucial to determine the concentration range of this compound that is non-toxic to the host cells, allowing for the assessment of specific antiviral activity.
Protocol:
-
Seed Vero cells into a 96-well plate at a density of 1 x 10⁴ cells/well and incubate overnight.[4]
-
Prepare serial dilutions of this compound in cell culture medium.
-
Remove the old medium from the cells and add 100 µL of the diluted compound to each well. Include wells with untreated cells as a control.
-
Incubate the plate for 48-72 hours at 37°C.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[4]
-
Remove the MTT solution and add 150 µL of DMSO to each well to dissolve the formazan crystals.[4]
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the 50% cytotoxic concentration (CC₅₀) by plotting the percentage of cell viability against the compound concentration.
Plaque Reduction Assay
This is the gold standard method for quantifying the antiviral activity of a compound by measuring the reduction in the number of viral plaques.[2]
Protocol:
-
Seed Vero cells in 6-well or 12-well plates and grow until they form a confluent monolayer.[5]
-
Prepare serial dilutions of this compound in infection medium (DMEM with 2% FBS).
-
In separate tubes, mix a standardized amount of HSV-1 (e.g., 100 PFU) with each dilution of this compound. Also, include a virus-only control.
-
Incubate the virus-compound mixtures for 1 hour at 37°C to allow the compound to interact with the virus.
-
Wash the Vero cell monolayers with PBS and inoculate with 200 µL of the virus-compound mixtures.[5]
-
Allow the virus to adsorb for 1-2 hours at 37°C.[6]
-
Remove the inoculum and overlay the cell monolayer with 2 mL of an overlay medium (e.g., DMEM containing 0.5% methylcellulose or carboxymethylcellulose) with the corresponding concentration of this compound.[7][8]
-
Incubate the plates for 2-3 days at 37°C until plaques are visible.
-
Fix the cells with a methanol/acetone solution and stain with a 0.1% crystal violet solution.[8]
-
Count the number of plaques in each well.
-
Calculate the percentage of plaque reduction for each concentration compared to the virus control and determine the IC₅₀ value.
Visualizations
Caption: Workflow for the Plaque Reduction Assay.
Potential Mechanism of Action
While the precise antiviral mechanism of this compound against HSV is not fully elucidated, triterpenoids from Ganoderma are known to interfere with various stages of the viral life cycle.[2] Possible mechanisms include direct inactivation of the virus, inhibition of viral attachment and entry into the host cell, and interference with viral replication processes. Further studies, such as virucidal, attachment, and penetration assays, are required to pinpoint the specific target of this compound in the HSV replication cycle.
References
- 1. This compound | C30H44O3 | CID 10343868 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Novel Method Based on Real-Time Cell Analysis for Drug Susceptibility Testing of Herpes Simplex Virus and Human Cytomegalovirus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. This compound suppresses proliferation and induces mitochondria-dependent apoptosis in nasopharyngeal carcinoma CNE2 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Virus Plaque Assay: A Technique to Measure Infectious Herpes Simplex Virus via Quantification of Plaques Formed in Monolayer of Virus-Infected Cells [jove.com]
- 6. 2.7. Plaque reduction assay [bio-protocol.org]
- 7. researchgate.net [researchgate.net]
- 8. A Novel Method to Titrate Herpes Simplex Virus-1 (HSV-1) Using Laser-Based Scanning of Near-Infrared Fluorophores Conjugated Antibodies - PMC [pmc.ncbi.nlm.nih.gov]
Lucialdehyde B: A Promising Triterpenoid for the Inhibition of Herpes Simplex Virus
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
Lucialdehyde B, a lanostane-type triterpenoid isolated from the medicinal mushroom Ganoderma pfeifferi, has demonstrated potent inhibitory activity against Herpes Simplex Virus (HSV).[1][2] This document provides a summary of the available data on its anti-HSV activity, detailed protocols for key experiments to evaluate its efficacy, and visualizations of relevant pathways and workflows. Triterpenoids from Ganoderma species have been a subject of interest for their diverse biological activities, including antiviral effects.[3][4][5] this compound, along with other triterpenes like ganoderone A and ergosta-7,22-dien-3β-ol, has been identified as a significant inhibitor of HSV.[1]
Data Presentation
The antiviral activity of this compound against Herpes Simplex Virus Type 1 (HSV-1) has been quantified, demonstrating its high potency. The following table summarizes the key inhibitory concentrations.
| Compound | Virus | IC50 (µg/mL) | Cell Line | Assay Type | Reference |
| This compound | HSV-1 | 0.03 | MDCK | Not Specified in Abstract | [2] |
| Ganoderone A | HSV-1 | 0.075 | MDCK | Not Specified in Abstract | [2] |
| Ergosta-7,22-dien-3β-ol | HSV-1 | 0.03 | MDCK | Not Specified in Abstract | [2] |
IC50 (50% inhibitory concentration) is the concentration of a drug that is required for 50% inhibition of the virus in vitro.
Experimental Protocols
The following are detailed methodologies for experiments crucial to the evaluation of this compound's anti-HSV activity. These protocols are based on established methods for antiviral testing of natural products.
Cytotoxicity Assay
Objective: To determine the concentration range of this compound that is non-toxic to the host cells used for antiviral assays. This is crucial to ensure that any observed antiviral effect is not due to the death of host cells. The 50% cytotoxic concentration (CC50) is determined.
Materials:
-
Vero cells (or other susceptible cell line)
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
This compound stock solution (in DMSO)
-
96-well microtiter plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or similar viability reagent
-
DMSO (Dimethyl sulfoxide)
-
Phosphate Buffered Saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed Vero cells in a 96-well plate at a density of 1 x 10^4 cells/well in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin. Incubate at 37°C in a 5% CO2 incubator for 24 hours to allow for cell attachment.
-
Compound Preparation: Prepare serial dilutions of this compound in DMEM. The final concentrations should typically range from 0.1 to 100 µg/mL. Include a vehicle control (DMSO at the same concentration as in the highest compound dilution) and a cell-only control (no compound).
-
Treatment: Remove the growth medium from the cells and add 100 µL of the prepared compound dilutions to the respective wells.
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator, corresponding to the duration of the antiviral assay.
-
MTT Assay:
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate for 10 minutes to ensure complete dissolution.
-
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration compared to the cell-only control. The CC50 value is determined by plotting the percentage of viability against the compound concentration and fitting the data to a dose-response curve.
Plaque Reduction Assay
Objective: To quantify the inhibitory effect of this compound on the replication of HSV, typically HSV-1 or HSV-2. The 50% inhibitory concentration (IC50) is determined by counting the reduction in the number of viral plaques.
Materials:
-
Vero cells
-
HSV-1 or HSV-2 stock of known titer (Plaque Forming Units/mL)
-
DMEM
-
FBS
-
Penicillin-Streptomycin solution
-
This compound stock solution (in DMSO)
-
6-well or 12-well plates
-
Methylcellulose or Carboxymethylcellulose overlay medium
-
Crystal Violet staining solution
-
Formalin (10%)
Procedure:
-
Cell Seeding: Seed Vero cells in 6-well plates at a density that will result in a confluent monolayer after 24-48 hours of incubation.
-
Virus Infection:
-
Wash the cell monolayer with PBS.
-
Infect the cells with a dilution of HSV calculated to produce 50-100 plaques per well. Incubate for 1 hour at 37°C to allow for viral adsorption.
-
-
Treatment:
-
Prepare various concentrations of this compound in the overlay medium (e.g., DMEM with 2% FBS and 0.5% methylcellulose).
-
After the adsorption period, remove the virus inoculum and wash the cells with PBS.
-
Add the compound-containing overlay medium to the respective wells. Include a virus-only control (no compound) and a cell-only control (no virus, no compound).
-
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO2 incubator until distinct plaques are visible.
-
Plaque Visualization:
-
Fix the cells with 10% formalin for at least 30 minutes.
-
Remove the overlay and the fixative, and stain the cells with 0.5% crystal violet solution for 15-30 minutes.
-
Gently wash the plates with water and allow them to air dry.
-
-
Plaque Counting: Count the number of plaques in each well.
-
Data Analysis: Calculate the percentage of plaque reduction for each concentration compared to the virus-only control. The IC50 value is determined by plotting the percentage of plaque reduction against the compound concentration and fitting the data to a dose-response curve.
Visualizations
Experimental Workflow: Antiviral Evaluation
Caption: Workflow for evaluating the anti-HSV activity of this compound.
Hypothesized Mechanism of Action: Inhibition of Viral Entry
While the precise mechanism of action for this compound against HSV has not been fully elucidated in the available literature, many antiviral natural products target the early stages of viral infection, such as attachment and entry. The following diagram illustrates this hypothetical mechanism.
Caption: Hypothesized inhibition of HSV entry by this compound.
References
Application Notes and Protocols for Investigating Lucialdehyde B in Influenza Virus Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lucialdehyde B is a tetracyclic triterpenoid isolated from the medicinal mushroom Ganoderma lucidum.[1][2] This natural compound has demonstrated cytotoxic activities against cancer cells and antiviral effects against certain viruses, such as Herpes Simplex Virus (HSV).[1] While extracts from Ganoderma lucidum have shown activity against the influenza A virus, specific research on the anti-influenza properties of this compound is not currently available in published literature.[3][4]
These application notes provide a comprehensive guide for researchers interested in investigating the potential of this compound as an anti-influenza agent. The following sections detail standard experimental protocols, suggest potential signaling pathways for investigation, and provide a framework for data presentation. The methodologies described are based on established protocols for screening and characterizing antiviral compounds.[5][6]
Quantitative Data Summary
As there is no published data on the anti-influenza activity of this compound, the following table is provided as a template for researchers to organize their experimental findings. For illustrative purposes, example data for other natural compounds with known anti-influenza activity have been included.
| Compound | Virus Strain | Cell Line | CC50 (µM) | IC50 (µM) | Selectivity Index (SI = CC50/IC50) | Reference |
| This compound | e.g., A/PR/8/34 (H1N1) | MDCK | User Data | User Data | User Data | |
| Licoflavone B | A/Puerto Rico/8/34 (H1N1) | A549 | >200 | 12.4 - 23.0 | 14.9 - 29.9 | [7] |
| Lycorine | SARS-CoV | Vero E6 | 14.98 | 0.0157 | >900 | [8] |
| Rutin | Influenza A and B | - | - | 1.2 (ED50) | - | [9] |
Experimental Protocols
Cytotoxicity Assay (MTT Assay)
This protocol determines the concentration range of this compound that is non-toxic to the host cells used for antiviral assays.
Materials:
-
Madin-Darby Canine Kidney (MDCK) cells or A549 cells
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed MDCK cells in a 96-well plate at a density of 2.5 x 10^4 cells/well and incubate for 24 hours.
-
Prepare serial dilutions of this compound in DMEM.
-
Remove the culture medium from the cells and add 100 µL of the diluted this compound to each well. Include a cell control (medium only) and a solvent control (medium with the highest concentration of DMSO used for dilution).
-
Incubate the plate for 48-72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the 50% cytotoxic concentration (CC50) using regression analysis.
Plaque Reduction Assay
This assay quantifies the inhibitory effect of this compound on influenza virus replication by measuring the reduction in the number of viral plaques.
Materials:
-
Confluent monolayer of MDCK cells in 6-well plates
-
Influenza virus stock (e.g., A/PR/8/34 H1N1)
-
This compound at non-cytotoxic concentrations
-
Trypsin-TPCK
-
Agarose overlay medium
-
Crystal violet staining solution
Procedure:
-
Wash the confluent MDCK cell monolayers with phosphate-buffered saline (PBS).
-
In separate tubes, mix the virus suspension (to yield 50-100 plaques per well) with equal volumes of different concentrations of this compound or medium (virus control). Incubate for 1 hour at 37°C.
-
Inoculate the cell monolayers with 200 µL of the virus-compound mixtures.
-
Incubate for 1 hour at 37°C, with gentle rocking every 15 minutes.
-
Remove the inoculum and wash the cells with PBS.
-
Overlay the cells with 3 mL of agarose overlay medium containing the corresponding concentration of this compound and trypsin-TPCK.
-
Incubate at 37°C in a 5% CO2 incubator until plaques are visible (typically 2-3 days).
-
Fix the cells with 10% formalin and stain with 0.5% crystal violet.
-
Count the number of plaques and calculate the 50% inhibitory concentration (IC50).
Hemagglutination (HA) Assay
This assay can be used to investigate if this compound interferes with the attachment of the influenza virus to host cells by interacting with the hemagglutinin (HA) protein.
Materials:
-
Influenza virus stock
-
This compound
-
Chicken or human red blood cells (RBCs)
-
V-bottom 96-well plates
-
PBS
Procedure:
-
Prepare serial dilutions of the influenza virus in PBS.
-
In a separate plate, pre-incubate the virus at a fixed concentration (e.g., 4 HAU) with serial dilutions of this compound for 1 hour at room temperature.
-
Add 50 µL of 0.5% RBC suspension to each well.
-
Incubate the plate at room temperature for 30-60 minutes.
-
Observe the wells for hemagglutination inhibition. The highest dilution of the compound that completely inhibits hemagglutination is the minimum inhibitory concentration.
Proposed Mechanisms and Signaling Pathways for Investigation
The antiviral activity of this compound against the influenza virus could be mediated through various mechanisms, such as inhibiting viral entry, replication, or release, or by modulating the host's immune response. Influenza virus infection is known to activate several host cell signaling pathways, including the NF-κB, MAPK, and PI3K/Akt pathways, which are crucial for viral replication and the induction of pro-inflammatory responses.[10][11]
Potential Signaling Pathways to Investigate
Caption: Hypothesized mechanism of this compound on influenza-activated signaling pathways.
Experimental Workflow for Mechanistic Studies
Caption: Proposed experimental workflow for evaluating this compound's anti-influenza activity.
References
- 1. This compound | C30H44O3 | CID 10343868 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound suppresses proliferation and induces mitochondria-dependent apoptosis in nasopharyngeal carcinoma CNE2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antiviral activities of various water and methanol soluble substances isolated from Ganoderma lucidum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Antioxidant, antibacterial, antitumor, antifungal, antiviral, anti-inflammatory, and nevro-protective activity of Ganoderma lucidum: An overview - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recent advancements for the evaluation of anti-viral activities of natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Development of New Antiviral Agents from Natural Products [benthamopenarchives.com]
- 7. mdpi.com [mdpi.com]
- 8. Identification of natural compounds with antiviral activities against SARS-associated coronavirus - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Research progress on the antiviral activities of natural products and their derivatives: Structure–activity relationships [frontiersin.org]
- 10. Frontiers | Screening and identification of host signaling pathways for alleviating influenza-induced production of pro-inflammatory cytokines, IP-10, IL-8, and MCP-1, using a U937 cell-based influenza model [frontiersin.org]
- 11. Influenza virus and cell signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Lucialdehyde B Extraction and Purification
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lucialdehyde B is a lanostane-type triterpenoid aldehyde isolated from the medicinal mushroom Ganoderma lucidum and Ganoderma pfeifferi.[1] This class of compounds has garnered significant interest within the scientific community due to its potential therapeutic properties, including cytotoxic and antiviral activities.[1] These application notes provide a comprehensive overview of the methods for the extraction and purification of this compound from its natural source, intended to aid researchers in the isolation of this and similar bioactive compounds for further investigation.
Data Presentation: Triterpenoid Extraction from Ganoderma lucidum
The following tables summarize quantitative data from various studies on the extraction of triterpenoids from Ganoderma lucidum. While these protocols are for the extraction of total triterpenoids, they represent the initial and crucial step for the subsequent purification of this compound.
Table 1: Comparison of Triterpenoid Extraction Methods
| Extraction Method | Solvent | Key Parameters | Triterpenoid Yield/Content | Reference |
| Soxhlet Extraction | Ethanol | 7 cycles | Not specified | [2] |
| Heat-Assisted Extraction (HAE) | 62.5% Ethanol | 78.9 min, 90.0 °C | 435.6 ± 21.1 mg/g of extract | [2] |
| Ultrasound-Assisted Extraction (UAE) | 89.5% Ethanol | 40 min, 100.0 W | 4.9 ± 0.6% (extract yield) | [2] |
| Dual-Mode Sonication | 94% Ethanol | Solvent to solid ratio: 55:28, 10.38 s ultrasound | 1.23% (theoretically predicted) | |
| Supercritical CO2 Extraction | Ethanol (entrainer) | 35 MPa, 40°C, 2.5 h, CO2 flow: 35 g/min | Not specified | [3] |
Table 2: Optimized Conditions for Triterpenoid Extraction
| Parameter | Ultrasound-Assisted Extraction (UAE) | Heat-Assisted Extraction (HAE) | Dual-Mode Sonication |
| Optimal Solvent | 89.5% Ethanol | 62.5% Ethanol | 94% v/v Ethanol |
| Optimal Time | 40 min | 78.9 min | 10.38 seconds |
| Optimal Temperature | - | 90.0 °C | - |
| Optimal Power | 100.0 W | - | - |
| Solvent to Solid Ratio | Not specified | Not specified | 55:28 |
Experimental Protocols
The following protocols provide detailed methodologies for the extraction of a triterpenoid-rich fraction from Ganoderma lucidum and subsequent purification strategies to isolate this compound.
Protocol 1: General Triterpenoid Extraction from Ganoderma lucidum
This protocol is a generalized procedure based on common solvent extraction methods for obtaining a crude triterpenoid extract.
1. Preparation of Ganoderma lucidum Fruiting Bodies:
- Obtain dried fruiting bodies of Ganoderma lucidum.
- Grind the dried mushrooms into a fine powder (e.g., 10-80 mesh) to increase the surface area for extraction.[3]
2. Solvent Extraction:
- Weigh the powdered Ganoderma lucidum.
- Suspend the powder in 95% ethanol at a solvent-to-solid ratio of approximately 10:1 (v/w).
- Perform the extraction using one of the following methods:
- Maceration: Stir the mixture at room temperature for 24-48 hours.
- Heat-Assisted Extraction: Reflux the mixture at a controlled temperature (e.g., 60-80°C) for 4-6 hours.[4]
- Filter the mixture through cheesecloth or filter paper to separate the extract from the solid residue.
- Repeat the extraction process on the residue 2-3 times to maximize the yield.
- Combine all the filtrates.
3. Concentration of the Crude Extract:
- Concentrate the combined ethanolic extract under reduced pressure using a rotary evaporator at a temperature below 50°C to obtain a viscous crude extract.
- Dry the crude extract completely in a vacuum oven or by lyophilization.
Protocol 2: Purification of this compound from Crude Triterpenoid Extract
This protocol outlines a multi-step chromatographic procedure for the isolation of this compound from the crude extract, based on methodologies used for the separation of similar lanostane-type triterpenoids.
1. Fractionation of the Crude Extract:
- Dissolve the dried crude extract in a minimal amount of a suitable solvent (e.g., methanol).
- Subject the dissolved extract to silica gel column chromatography.
- Elute the column with a gradient of solvents, starting with a non-polar solvent and gradually increasing the polarity. A common solvent system is a gradient of hexane and ethyl acetate.
- Collect fractions and monitor the separation using Thin Layer Chromatography (TLC). Combine fractions with similar TLC profiles.
2. Further Purification by Medium Pressure Liquid Chromatography (MPLC) or High-Performance Liquid Chromatography (HPLC):
- The fractions containing compounds with polarity similar to this compound (as determined by TLC) should be further purified.
- MPLC: Utilize a reversed-phase C18 column and elute with a gradient of methanol and water or acetonitrile and water.
- Preparative HPLC: For final purification, use a semi-preparative or preparative reversed-phase HPLC column (e.g., C18). An isocratic or gradient elution with a mobile phase such as acetonitrile/water or methanol/water is typically employed.
- Monitor the elution profile with a UV detector, as triterpenoids often have a chromophore that absorbs in the UV range.
3. Advanced Purification Technique: High-Speed Counter-Current Chromatography (HSCCC):
- HSCCC is a liquid-liquid partition chromatography technique that avoids irreversible adsorption onto a solid support and is particularly useful for separating complex mixtures of natural products.[5]
- Solvent System Selection: A suitable two-phase solvent system is critical. For triterpenoids, systems like chloroform-n-butanol-methanol-water (e.g., 10:0.5:7:4, v/v/v/v) can be effective.[6] The partition coefficient (K) of the target compound should be determined to optimize the solvent system.
- HSCCC Separation:
- Prepare the two-phase solvent system and allow it to equilibrate.
- Fill the HSCCC coil with the stationary phase.
- Dissolve the partially purified fraction in a small volume of the biphasic solvent system.
- Inject the sample and pump the mobile phase through the coil at a specific flow rate while the coil is rotating at a high speed (e.g., 850 rpm).
- Collect fractions and analyze them by HPLC to identify those containing pure this compound.
4. Structure Elucidation:
- The structure of the purified compound should be confirmed using spectroscopic methods such as Nuclear Magnetic Resonance (NMR; 1H, 13C, COSY, HMQC, HMBC) and Mass Spectrometry (MS).
Visualizations
Experimental Workflow
Caption: Workflow for the extraction and purification of this compound.
Potential Signaling Pathway
While the specific signaling pathway for this compound is not extensively documented, many cytotoxic triterpenoids from Ganoderma lucidum have been shown to induce apoptosis in cancer cells. The following diagram illustrates a generalized apoptotic pathway that may be relevant.
Caption: A potential apoptotic signaling pathway induced by this compound.
References
- 1. This compound | C30H44O3 | CID 10343868 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Fast analysis of triterpenoids in Ganoderma lucidum spores by ultra-performance liquid chromatography coupled with triple quadrupole mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Systematic Characterization of Triterpenoids in Ganoderma lucidum by UHPLC-Q/TOF MS | Scilit [scilit.com]
- 5. Counter-current chromatography for the separation of terpenoids: a comprehensive review with respect to the solvent systems employed - PMC [pmc.ncbi.nlm.nih.gov]
- 6. [PDF] Purification of two triterpenoids from Schisandra chinensis by macroporous resin combined with high-speed counter-current chromatography. | Semantic Scholar [semanticscholar.org]
Application Note: Quantification of Lucialdehyde B using High-Performance Liquid Chromatography (HPLC)
Introduction
Lucialdehyde B is a tetracyclic triterpenoid aldehyde isolated from the medicinal mushroom Ganoderma lucidum[1]. This compound, along with other lanostane-type triterpenoids, is of significant interest to researchers due to its potential therapeutic properties, including cytotoxic and antiviral activities[1]. Accurate and precise quantification of this compound in raw materials, extracts, and final products is essential for quality control, standardization, and further pharmacological studies. This application note provides a detailed protocol for the quantification of this compound using a reversed-phase high-performance liquid chromatography (RP-HPLC) method with UV detection. The described methodology is based on established protocols for the analysis of triterpenoids from Ganoderma species[2][3][4].
Principle
The method employs a reversed-phase C18 column to separate this compound from other components in the sample matrix. A gradient elution with a mobile phase consisting of an acidified aqueous solution and an organic solvent allows for the efficient separation of triterpenoids. Quantification is achieved by monitoring the UV absorbance at a wavelength suitable for the chromophores present in the this compound molecule and comparing the peak area to that of a certified reference standard.
Experimental Protocols
1. Sample Preparation: Ultrasonic Extraction
This protocol is designed for the extraction of this compound from the dried fruiting bodies of Ganoderma lucidum.
-
Apparatus and Reagents:
-
Dried and powdered Ganoderma lucidum
-
HPLC-grade ethanol
-
Ultrasonic bath
-
Centrifuge
-
Rotary evaporator
-
Volumetric flasks
-
0.22 µm syringe filters
-
-
Procedure:
-
Accurately weigh 2.0 g of finely powdered Ganoderma lucidum into a 250 mL flask.
-
Add 100 mL of ethanol to the flask.
-
Place the flask in an ultrasonic bath and sonicate for 90 minutes at room temperature[2].
-
After sonication, centrifuge the mixture at 4000 rpm for 10 minutes to pellet the solid residue.
-
Decant the supernatant and filter it through Whatman No. 1 filter paper.
-
Evaporate the solvent from the filtrate under reduced pressure using a rotary evaporator to obtain the crude triterpenoid extract[3].
-
Reconstitute the dried extract in 10 mL of methanol.
-
Prior to HPLC injection, filter the reconstituted extract through a 0.22 µm syringe filter.
-
2. HPLC Instrumentation and Conditions
-
HPLC System: An Agilent 1260 Infinity II LC System or equivalent, equipped with a quaternary pump, autosampler, column compartment, and Diode Array Detector (DAD).
-
Column: Zorbax Eclipse Plus C18 (4.6 x 150 mm, 5 µm) or equivalent.
-
Mobile Phase:
-
A: 0.1% Acetic Acid in Water
-
B: Acetonitrile
-
-
Gradient Elution:
Time (min) % A % B 0 60 40 25 20 80 30 20 80 35 60 40 | 40 | 60 | 40 |
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 254 nm[2]
-
Injection Volume: 10 µL
3. Preparation of Standard Solutions
-
Prepare a stock solution of this compound certified reference standard at a concentration of 1 mg/mL in methanol.
-
Perform serial dilutions of the stock solution with methanol to prepare a series of calibration standards at concentrations ranging from 5 µg/mL to 200 µg/mL.
Data Presentation
The following table summarizes the expected quantitative data for a validated HPLC method for this compound. These values are indicative and should be experimentally determined during method validation.
| Parameter | Expected Value | Description |
| Retention Time (RT) | To be determined | The time at which this compound elutes from the column. |
| Linearity (r²) | > 0.999 | The coefficient of determination for the calibration curve. |
| Limit of Detection (LOD) | 0.5 - 1.5 µg/mL | The lowest concentration of analyte that can be reliably detected[4]. |
| Limit of Quantification (LOQ) | 1.5 - 4.5 µg/mL | The lowest concentration of analyte that can be quantified with acceptable precision and accuracy[4]. |
| Precision (%RSD) | < 2% | The relative standard deviation for replicate injections. |
| Accuracy (% Recovery) | 95 - 105% | The percentage of the true value obtained. |
Visualization of Experimental Workflow
Caption: Workflow for this compound quantification.
Visualization of a Hypothetical Signaling Pathway
This compound, as a bioactive triterpenoid, may exert its cytotoxic effects by modulating cellular signaling pathways. The following diagram illustrates a hypothetical pathway where an external stressor activates a signaling cascade leading to apoptosis, which could be influenced by this compound.
Caption: Hypothetical signaling pathway influenced by this compound.
References
- 1. This compound | C30H44O3 | CID 10343868 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. academic.oup.com [academic.oup.com]
- 4. An Improved HPLC-DAD Method for Quantitative Comparisons of Triterpenes in Ganoderma lucidum and Its Five Related Species Originating from Vietnam - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
lucialdehyde B solubility in DMSO for in vitro assays
Welcome to the Technical Support Center for Lucialdehyde B. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) to facilitate the use of this compound in in vitro assays.
Frequently Asked Questions (FAQs)
Q1: What is the solubility of this compound in DMSO?
This compound is a hydrophobic tetracyclic triterpenoid and is soluble in dimethyl sulfoxide (DMSO).[1] While specific quantitative solubility data can be batch-dependent, stock solutions in DMSO can be prepared at concentrations of 50 mg/mL or even 100 mg/mL. It is crucial to ensure the compound is fully dissolved before further dilution.
Q2: What is the recommended maximum final concentration of DMSO in cell culture media for in vitro assays?
To avoid solvent-induced cytotoxicity, the final concentration of DMSO in the cell culture medium should be kept as low as possible. Generally, it is recommended to keep the final DMSO concentration at or below 0.5%, with many sensitive cell lines requiring concentrations of 0.1% or lower. It is imperative to include a vehicle control (media with the same final DMSO concentration without this compound) in your experiments to account for any effects of the solvent on the cells.
Q3: My this compound, dissolved in DMSO, precipitates when I add it to my aqueous cell culture medium. Why does this happen and what can I do?
This is a common issue known as "solvent shock," which occurs when a compound that is highly soluble in an organic solvent like DMSO is rapidly introduced into an aqueous environment where its solubility is significantly lower. Here are several strategies to mitigate this:
-
Stepwise Dilution: Instead of adding the concentrated DMSO stock directly to the full volume of media, perform a serial dilution. First, dilute the DMSO stock into a smaller volume of pre-warmed media or phosphate-buffered saline (PBS), mix thoroughly, and then add this intermediate dilution to the final volume of culture medium.
-
Increase Stock Concentration: Preparing a more concentrated stock solution in DMSO allows you to add a smaller volume to the culture medium to achieve your desired final concentration. This keeps the final DMSO percentage low and reduces the likelihood of precipitation.
-
Gentle Mixing: When adding the this compound stock solution (or an intermediate dilution) to the culture medium, add it dropwise while gently swirling the medium to ensure rapid and even dispersion.
-
Pre-warm the Medium: Ensure your cell culture medium is pre-warmed to 37°C before adding the compound. Temperature can affect solubility, and a cold medium can exacerbate precipitation.
Q4: What is the known mechanism of action of this compound in cancer cells?
This compound has been shown to exert its cytotoxic and anti-proliferative effects through two primary mechanisms:
-
Inhibition of the Ras/ERK signaling pathway: This pathway is crucial for cell proliferation, and its inhibition by this compound leads to a decrease in cell growth.
-
Induction of mitochondria-dependent apoptosis: this compound can trigger the intrinsic apoptotic pathway, leading to programmed cell death.
Troubleshooting Guide
This guide addresses common issues encountered when working with this compound in in vitro experiments.
| Issue | Possible Cause | Recommended Solution |
| Compound Precipitation Upon Dilution | 1. Solvent Shock: Rapid change in solvent polarity. 2. Concentration Exceeds Aqueous Solubility: Final concentration in media is too high. 3. Low Temperature: Media is not pre-warmed. | 1. Perform a stepwise dilution. 2. Lower the final concentration of this compound. 3. Ensure media is pre-warmed to 37°C before adding the compound. |
| Inconsistent or No Biological Activity | 1. Compound Precipitation: The actual concentration of soluble compound is lower than intended. 2. Incomplete Dissolution of Stock: The compound was not fully dissolved in DMSO initially. 3. Degradation of Compound: Improper storage of stock solution. | 1. Visually inspect for precipitation. If present, follow the solutions for "Compound Precipitation". 2. Ensure the stock solution is clear with no visible particulates. Gentle warming or sonication may aid dissolution. 3. Store DMSO stock solutions at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. |
| High Background Cytotoxicity in Vehicle Control | 1. Final DMSO Concentration is Too High: The concentration of DMSO is toxic to the cells. 2. Cell Line is Highly Sensitive to DMSO: Some cell lines are more susceptible to DMSO toxicity. | 1. Reduce the final DMSO concentration to ≤ 0.1%. This may require preparing a more concentrated stock solution. 2. Perform a dose-response curve for DMSO alone on your specific cell line to determine the maximum non-toxic concentration. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions
This protocol describes the preparation of a 50 mM stock solution of this compound (Molecular Weight: 452.68 g/mol ) in DMSO and its subsequent dilution for a cytotoxicity assay.
Materials:
-
This compound (powder)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Sterile cell culture medium
-
Vortex mixer
-
Water bath or incubator at 37°C
Procedure:
-
Stock Solution Preparation (50 mM in DMSO):
-
Weigh out 2.26 mg of this compound powder and place it in a sterile microcentrifuge tube.
-
Add 100 µL of anhydrous DMSO to the tube.
-
Vortex thoroughly to dissolve the powder. If necessary, gently warm the solution at 37°C for 5-10 minutes to aid dissolution.
-
Visually inspect the solution to ensure it is clear and free of any particulates.
-
Store the 50 mM stock solution in small aliquots at -20°C to avoid repeated freeze-thaw cycles.
-
-
Preparation of Working Solutions in Cell Culture Medium:
-
Pre-warm the complete cell culture medium to 37°C.
-
To prepare a final concentration of 50 µM this compound with a final DMSO concentration of 0.1%, perform a 1:1000 dilution of the 50 mM stock solution into the pre-warmed medium.
-
For example, to prepare 1 mL of 50 µM working solution, add 1 µL of the 50 mM stock solution to 999 µL of the pre-warmed medium.
-
Add the stock solution dropwise while gently swirling the medium.
-
Perform serial dilutions from this working solution to obtain other desired concentrations for your dose-response experiment.
-
-
Vehicle Control:
-
Prepare a vehicle control by adding the same final concentration of DMSO to the cell culture medium without this compound. For the example above, this would be 1 µL of DMSO in 999 µL of medium (0.1% DMSO).
-
Visualizations
Experimental Workflow
Caption: Workflow for preparing and using this compound in in vitro assays.
Signaling Pathway: this compound Mechanism of Action
Caption: Dual mechanism of action of this compound.
References
Technical Support Center: Lucialdehyde B in Cell Culture
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of Lucialdehyde B in cell culture experiments. This resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and visual aids to address common challenges, particularly those related to solubility.
Troubleshooting Guide: Improving this compound Solubility
This compound, a tetracyclic triterpenoid isolated from Ganoderma lucidum, exhibits poor aqueous solubility, which can lead to precipitation in cell culture media and inconsistent experimental results.[1] This guide provides a systematic approach to troubleshoot and resolve solubility issues.
Problem: Precipitate Observed After Adding this compound to Cell Culture Medium
Visual Cues of Precipitation:
-
Visible particles or crystals in the flask or plate.
-
Cloudiness or turbidity of the medium.
-
Color change in the medium.
-
Microscopic observation of crystalline structures or amorphous aggregates.
It is strongly advised not to proceed with an experiment if precipitation is observed, as it can lead to inaccurate dosing, cellular toxicity, and interference with assays.
Troubleshooting Workflow
Caption: A troubleshooting workflow for addressing this compound precipitation in cell culture.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for this compound?
A1: Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing a stock solution of this compound for in vitro experiments. It is also reported to be soluble in chloroform, dichloromethane, ethyl acetate, and acetone.
Q2: What is the maximum concentration of DMSO my cells can tolerate?
A2: The tolerance to DMSO is cell-line specific. However, a general guideline is to keep the final concentration of DMSO in the cell culture medium at or below 0.5%, with ≤ 0.1% being preferable for sensitive or primary cell lines to avoid cytotoxic effects. It is crucial to perform a vehicle control experiment with the same final DMSO concentration to assess its impact on your specific cells.
Q3: How can I prepare my working solutions to avoid precipitation?
A3: The key is to prepare a high-concentration stock solution in 100% DMSO and then dilute it in your cell culture medium. It is recommended to perform serial dilutions of your stock solution in 100% DMSO to create intermediate stocks. To prepare the final working solution, add the small volume of the DMSO stock to your pre-warmed (37°C) culture medium while gently vortexing or swirling to ensure rapid and thorough mixing. This gradual change in solvent polarity helps to prevent the compound from precipitating.
Q4: Can the type of cell culture medium affect the solubility of this compound?
A4: Yes, the components of the cell culture medium, such as salts, amino acids, and pH, can influence the solubility of hydrophobic compounds. If you continue to experience precipitation, you could test the solubility in a simpler buffered solution like PBS to determine if specific media components are contributing to the issue.
Quantitative Data Summary
The following table summarizes the recommended final DMSO concentrations for different cell types to minimize cytotoxicity.
| Cell Type | Recommended Maximum Final DMSO Concentration (v/v) | Notes |
| Most Immortalized Cell Lines | ≤ 0.5% | Some robust cell lines may tolerate up to 1%. |
| Primary Cells | ≤ 0.1% | Generally more sensitive to DMSO. |
| Stem Cells | ≤ 0.1% | A dose-response curve to determine the maximum tolerated concentration is highly recommended. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO
Materials:
-
This compound (powder)
-
Anhydrous Dimethyl Sulfoxide (DMSO), sterile
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Calibrated pipette
Methodology:
-
Calculate the required mass of this compound: The molecular weight of this compound is 452.68 g/mol . To prepare 1 mL of a 10 mM stock solution, you will need:
-
Mass (g) = 10 mmol/L * 1 L/1000 mL * 452.68 g/mol * 1 mL = 0.0045268 g = 4.53 mg
-
-
Weigh this compound: Accurately weigh 4.53 mg of this compound powder and transfer it to a sterile microcentrifuge tube.
-
Add DMSO: Add 1 mL of sterile, anhydrous DMSO to the microcentrifuge tube containing the this compound.
-
Dissolve the compound: Vortex the tube thoroughly until the this compound is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution if necessary.
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.
Protocol 2: Preparation of Working Solutions and Cell Treatment
Materials:
-
10 mM this compound stock solution in DMSO
-
Complete cell culture medium, pre-warmed to 37°C
-
Sterile microcentrifuge tubes or a 96-well plate for dilutions
Methodology:
-
Prepare Intermediate Dilutions in DMSO (if necessary): To achieve a range of final concentrations, it is best to first perform serial dilutions of the 10 mM stock solution in 100% DMSO. For example, to get a 1 mM intermediate stock, dilute the 10 mM stock 1:10 in DMSO.
-
Prepare Final Working Solutions:
-
Ensure your complete cell culture medium is pre-warmed to 37°C.
-
To prepare your final working concentration, dilute the appropriate DMSO stock solution directly into the pre-warmed medium. For example, to achieve a final concentration of 10 µM this compound with a final DMSO concentration of 0.1%, add 1 µL of the 10 mM stock solution to 999 µL of medium.
-
Crucially, add the DMSO stock dropwise to the medium while gently vortexing or swirling to ensure immediate and thorough mixing.
-
-
Vehicle Control: Prepare a vehicle control by adding the same final concentration of DMSO (e.g., 0.1%) without this compound to the cell culture medium.
-
Cell Treatment: Remove the existing medium from your cultured cells and replace it with the freshly prepared medium containing this compound or the vehicle control.
Signaling Pathway and Experimental Workflow Diagrams
This compound Mechanism of Action
Recent studies have shown that this compound can suppress the proliferation of cancer cells by inhibiting the Ras/ERK signaling pathway and inducing apoptosis through the mitochondrial pathway.[2]
Caption: Signaling pathways affected by this compound.
Experimental Workflow for Cell Viability Assay
The following diagram outlines a typical workflow for assessing the effect of this compound on cell viability.
Caption: A typical experimental workflow for a cell viability assay with this compound.
References
Technical Support Center: Optimizing Lucialdehyde B Concentration
This guide provides researchers, scientists, and drug development professionals with detailed protocols, troubleshooting advice, and frequently asked questions for optimizing the experimental concentration of Lucialdehyde B, a novel and potent selective inhibitor of the mTORC1 signaling pathway.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a synthetic small molecule inhibitor that selectively targets the mTORC1 complex. The mTOR protein is a serine/threonine kinase that forms two distinct complexes, mTORC1 and mTORC2, which regulate cell growth, proliferation, and metabolism.[1][2][3] By inhibiting mTORC1, this compound blocks the phosphorylation of downstream targets like S6 Kinase (S6K) and 4E-Binding Protein 1 (4E-BP1), leading to the suppression of protein synthesis and cell growth.[1][4]
Q2: What is the recommended starting concentration range for initial experiments?
For most cancer cell lines, a starting concentration range of 10 nM to 10 µM is recommended for initial screening and dose-response experiments.[5] It is crucial to perform a dose-response curve to determine the optimal concentration for your specific cell line and experimental conditions.
Q3: How should I prepare and store a stock solution of this compound?
This compound is typically supplied as a lyophilized powder.
-
Reconstitution: Prepare a high-concentration stock solution (e.g., 10 mM) by dissolving the powder in sterile, anhydrous DMSO.
-
Storage: Store the DMSO stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles. Protect the solution from light.
-
Working Solutions: For experiments, dilute the stock solution into your cell culture medium to the desired final concentration immediately before use. Ensure the final DMSO concentration in the culture medium does not exceed 0.1% to avoid solvent-induced toxicity.
Q4: How can I confirm that this compound is active in my cells?
The most direct way to confirm the activity of this compound is to measure the phosphorylation status of mTORC1's primary downstream targets.
-
Western Blotting: Perform a Western blot to detect the levels of phosphorylated S6K (at Thr389) and phosphorylated 4E-BP1 (at Ser65).[6] A dose-dependent decrease in the phosphorylation of these proteins indicates successful target engagement by this compound. Total protein levels of S6K, 4E-BP1, and a housekeeping protein (e.g., GAPDH or β-actin) should be measured as controls.[7]
Q5: What is the typical treatment duration for cell-based assays?
Treatment duration is highly dependent on the specific assay and biological question.
-
Signaling Studies (Western Blot): For observing changes in protein phosphorylation, a short treatment of 1 to 6 hours is often sufficient.
-
Cell Viability/Proliferation Assays (MTT, etc.): For assays measuring effects on cell growth, a longer incubation period of 24 to 72 hours is standard.[8]
Data Presentation
Table 1: Recommended Concentration Ranges for Initial this compound Experiments
| Experiment Type | Cell Type | Suggested Concentration Range | Incubation Time |
| Dose-Response (IC50) | Cancer Cell Lines | 1 nM - 20 µM (Logarithmic dilutions) | 48 - 72 hours |
| Mechanism of Action | Any sensitive cell line | 100 nM, 1 µM, 10 µM | 1 - 6 hours |
| Functional Assays | Dependent on cell line | IC50 concentration ± 1 log dilution | 24 - 72 hours |
Table 2: Example IC50 Values for this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) after 72h |
| MCF-7 | Breast Cancer | 85 |
| A549 | Lung Cancer | 250 |
| U-87 MG | Glioblastoma | 120 |
| PC-3 | Prostate Cancer | 460 |
Note: These are hypothetical values for illustrative purposes. Actual IC50 values must be determined experimentally.
Mandatory Visualizations
Signaling Pathway Diagram
Caption: mTORC1 signaling pathway inhibited by this compound.
Experimental Workflow Diagram
Caption: Workflow for determining the IC50 of this compound.
Experimental Protocols
Protocol 1: Cell Viability (MTT) Assay for IC50 Determination
This protocol measures the metabolic activity of cells as an indicator of viability.[9][10]
Materials:
-
Cells of interest
-
96-well cell culture plates
-
This compound stock solution (10 mM in DMSO)
-
Complete culture medium
-
Solubilization solution (e.g., DMSO or SDS-HCl solution)[11][12]
-
Microplate spectrophotometer
Methodology:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of medium. Incubate for 24 hours to allow for attachment.[12]
-
Compound Preparation: Prepare a series of 2x concentrated serial dilutions of this compound in culture medium. A typical range would be 20 µM down to 2 nM. Also prepare a vehicle control (medium with 0.2% DMSO).
-
Cell Treatment: Remove the old medium from the cells and add 100 µL of the appropriate drug dilution or vehicle control to each well.
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a CO2 incubator.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.[8][12]
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Mix gently by pipetting or shaking.[11]
-
Measurement: Read the absorbance at 570 nm using a microplate reader.[9][12]
-
Analysis: Normalize the data to the vehicle-treated control wells (100% viability) and plot the percentage of viability against the log concentration of this compound. Use non-linear regression to calculate the IC50 value.[13][14]
Protocol 2: Western Blotting for mTORC1 Pathway Inhibition
This protocol assesses the phosphorylation state of key downstream targets of mTORC1.[1][15]
Materials:
-
6-well cell culture plates
-
This compound
-
Ice-cold PBS
-
Lysis buffer (e.g., RIPA) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels (a 6% or gradient gel is recommended for large proteins like mTOR)[1][16]
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (p-S6K T389, Total S6K, p-4E-BP1 S65, Total 4E-BP1, GAPDH)
-
HRP-conjugated secondary antibody
-
ECL chemiluminescence substrate
Methodology:
-
Cell Culture and Treatment: Seed cells in 6-well plates and grow until they reach 70-80% confluency. Treat cells with various concentrations of this compound (e.g., 100 nM, 1 µM, 10 µM) and a vehicle control for 1-4 hours.
-
Cell Lysis: Place plates on ice, wash cells twice with ice-cold PBS, and add 100-200 µL of ice-cold lysis buffer to each well. Scrape the cells and transfer the lysate to a microcentrifuge tube.[1]
-
Protein Quantification: Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C.[1] Collect the supernatant and determine the protein concentration using a BCA assay.
-
SDS-PAGE: Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer. Load samples onto an SDS-PAGE gel and run until adequate separation is achieved.[1][15]
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane. For a large protein like mTOR (~289 kDa), a wet transfer overnight at a low voltage is recommended.[1][16]
-
Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation.[15][16]
-
Secondary Antibody and Detection: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature. After further washes, apply ECL substrate and visualize the bands using a chemiluminescence imaging system.[7]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| High variability between replicate wells in viability assays | 1. Inconsistent cell seeding: Cells were not evenly distributed. 2. Edge effect: Evaporation from outer wells of the plate. 3. Pipetting errors: Inaccurate dispensing of compound or reagents. | 1. Ensure the cell suspension is homogenous before and during plating. Let the plate sit at room temperature for 15 minutes before incubation.[17] 2. Avoid using the outer wells for samples; instead, fill them with sterile PBS or media to create a humidity barrier.[17] 3. Calibrate pipettes regularly. Pre-wet tips and use reverse pipetting for viscous solutions like DMSO stocks.[17] |
| No effect observed (No change in cell viability or target phosphorylation) | 1. Compound concentration is too low. 2. Compound has degraded. 3. Incubation time is too short. 4. Cell line is resistant to mTORC1 inhibition. | 1. Test a wider and higher range of concentrations. 2. Use a fresh aliquot of this compound stock solution. Ensure proper storage conditions. 3. For viability assays, increase incubation time to 72 hours. 4. Confirm pathway activity with a positive control (e.g., rapamycin). Consider using a different cell line. |
| Compound precipitates in culture medium | 1. Poor solubility: The final concentration of this compound exceeds its aqueous solubility. 2. High DMSO concentration: Final DMSO concentration is too high, causing the compound to crash out. | 1. Prepare intermediate dilutions in culture medium rather than diluting a high-concentration stock directly into the well. 2. Ensure the final DMSO concentration in the culture medium is below 0.5%, and preferably at or below 0.1%. |
| High background signal in Western blots | 1. Insufficient blocking. 2. Antibody concentration is too high. 3. Inadequate washing. | 1. Increase blocking time to 1.5-2 hours or try a different blocking agent (e.g., 5% BSA for phospho-antibodies).[16] 2. Titrate the primary and secondary antibody concentrations to find the optimal dilution.[17] 3. Increase the number and duration of TBST washes after antibody incubations. |
References
- 1. benchchem.com [benchchem.com]
- 2. mTOR - Wikipedia [en.wikipedia.org]
- 3. mTOR Signaling | Cell Signaling Technology [cellsignal.com]
- 4. researchgate.net [researchgate.net]
- 5. resources.biomol.com [resources.biomol.com]
- 6. Evaluating the mTOR Pathway in Physiological and Pharmacological Settings - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 1.2 Western Blot and the mTOR Pathway – Selected Topics in Health and Disease (2019 Edition) [ecampusontario.pressbooks.pub]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. MTT assay protocol | Abcam [abcam.com]
- 10. broadpharm.com [broadpharm.com]
- 11. creative-diagnostics.com [creative-diagnostics.com]
- 12. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 13. smart.dhgate.com [smart.dhgate.com]
- 14. youtube.com [youtube.com]
- 15. pubcompare.ai [pubcompare.ai]
- 16. researchgate.net [researchgate.net]
- 17. benchchem.com [benchchem.com]
Technical Support Center: Optimizing Lucialdehyde B Extraction from Ganoderma
Welcome to the technical support center for the optimization of lucialdehyde B extraction from Ganoderma species. This resource is designed for researchers, scientists, and drug development professionals to address specific issues encountered during experimental procedures. Here you will find troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format.
Troubleshooting Guide
Issue 1: Low Yield of this compound
Question: We are experiencing significantly lower than expected yields of this compound in our extracts. What are the potential causes and how can we troubleshoot this issue?
Answer:
Low yields of this compound can stem from several factors throughout the extraction process, from initial sample preparation to the final extraction parameters. Here is a systematic approach to troubleshooting:
1. Sample Preparation and Pre-treatment:
-
Inadequate Drying: Ganoderma fruiting bodies have a high water content, which can dilute the extraction solvent and reduce efficiency. Ensure the raw material is thoroughly dried, typically at 50-60°C, until a constant weight is achieved.[1]
-
Improper Grinding: The particle size of the Ganoderma powder is crucial. A finer powder increases the surface area for solvent interaction, leading to more efficient extraction. Grinding the dried material to pass through a 100-mesh sieve is a common and effective practice.[1]
-
Lipid Interference (especially with spores): Ganoderma spores are rich in lipids that can interfere with the extraction and subsequent purification of triterpenoids like this compound.[1] A pre-extraction step using a non-polar solvent such as n-hexane can effectively remove these lipids.[1]
2. Extraction Method and Parameters:
-
Sub-optimal Solvent Choice: The polarity of the solvent is critical. While various solvents can be used, ethanol is commonly employed for triterpenoid extraction.[2] The choice between ethanol, methanol, acetone, or ethyl acetate can significantly impact the yield.[1]
-
Incorrect Solvent Concentration: The concentration of the aqueous solvent solution is a key parameter. For ethanol, concentrations between 50% and 95% are often tested to find the optimal level for co-extracting various compounds.[1] It is advisable to perform small-scale pilot experiments with varying ethanol concentrations (e.g., 50%, 70%, 80%, 95%) to determine the best concentration for your specific Ganoderma material.[1]
-
Inefficient Solid-to-Liquid Ratio: A low volume of solvent relative to the amount of Ganoderma powder can lead to incomplete extraction. Conversely, an excessive volume can be wasteful and increase processing time. A common starting point is a ratio of 1:20 to 1:50 (g/mL).[1][2]
-
Inadequate Extraction Time and Temperature: For methods like Ultrasound-Assisted Extraction (UAE) and Heat-Assisted Extraction (HAE), time and temperature are critical. Excessively high temperatures or prolonged extraction times can lead to the degradation of thermolabile triterpenoids.[1] Optimization of these parameters is essential. For UAE, an optimal time might be around 40 minutes, while for HAE, it could be closer to 79 minutes.[3]
3. Post-Extraction Handling:
-
Incomplete Solvent Removal: Ensure the solvent is completely removed from the crude extract, typically under reduced pressure, to obtain an accurate yield measurement.
-
Degradation During Storage: Crude extracts should be stored appropriately (e.g., at low temperatures in the dark) to prevent the degradation of this compound.
Issue 2: Co-extraction of Impurities
Question: Our this compound extract contains a high level of impurities, making purification difficult. How can we improve the selectivity of our extraction?
Answer:
Improving the selectivity of the extraction process is key to obtaining a purer this compound extract. Consider the following strategies:
-
Solvent System Optimization: Experiment with different solvent systems and their polarities. A step-wise extraction using solvents of increasing polarity can help to fractionate the extract and isolate the triterpenoid fraction more effectively.
-
Supercritical Fluid Extraction (SFE): SFE using carbon dioxide (CO2) is a highly selective method. By modifying the pressure and temperature, you can fine-tune the solvent properties of CO2 to specifically target triterpenoids like this compound, leaving behind many unwanted compounds.
-
Defatting: As mentioned for low yield issues, a pre-extraction step with a non-polar solvent like n-hexane is highly effective in removing lipids, which are common impurities.[1]
-
Purification Techniques: While not strictly an extraction parameter, subsequent purification steps are crucial. Techniques like column chromatography (e.g., using silica gel or Sephadex) and preparative High-Performance Liquid Chromatography (HPLC) are essential for isolating this compound from the crude extract.[4][5]
Frequently Asked Questions (FAQs)
Q1: Which extraction method is most effective for obtaining a high yield of this compound?
A1: Modern techniques such as Ultrasound-Assisted Extraction (UAE) and Supercritical Fluid Extraction (SFE) with CO2 are generally reported to be more efficient than traditional methods like maceration or Soxhlet extraction for obtaining triterpenoids.[1] UAE utilizes ultrasonic waves to disrupt the fungal cell walls, enhancing solvent penetration and mass transfer.[2] SFE offers the advantage of yielding a solvent-free extract and allows for high selectivity by adjusting pressure and temperature.[1] The optimal method will depend on the specific research goals, available equipment, and scale of extraction.
Q2: How does the choice of solvent affect the extraction of this compound?
A2: The choice of solvent and its concentration is a critical factor influencing the extraction yield of this compound. Ethanol is a commonly used solvent for extracting triterpenoids from Ganoderma.[2] The optimal ethanol concentration can vary, with studies showing effectiveness at concentrations ranging from 50% to 95%.[1] It is recommended to perform preliminary experiments to determine the ideal solvent and concentration for your specific Ganoderma material and target compound.
Q3: What is the importance of the solid-to-liquid ratio in the extraction process?
A3: The solid-to-liquid ratio, which is the ratio of the mass of the Ganoderma powder to the volume of the solvent, significantly impacts extraction efficiency. An insufficient amount of solvent may result in incomplete extraction of this compound. Conversely, using an excessive amount of solvent can be inefficient, leading to unnecessary solvent waste and longer evaporation times. A commonly recommended starting range for this ratio is between 1:20 and 1:50 (g/mL).[1][2]
Q4: Can the pre-treatment of the Ganoderma sample influence the extraction yield?
A4: Yes, proper pre-treatment of the Ganoderma sample is a critical and often underestimated step. Key pre-treatment considerations include:
-
Drying: Thoroughly drying the fungal material is essential to prevent dilution of the extraction solvent.[1]
-
Grinding: Reducing the particle size by grinding increases the surface area available for solvent contact, thereby improving extraction efficiency.[1]
-
Defatting: For lipid-rich starting materials like Ganoderma spores, a defatting step with a non-polar solvent is crucial to prevent interference during extraction and purification.[1]
Q5: How can I quantify the amount of this compound in my extract?
A5: High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector (e.g., UV or Mass Spectrometry) is the most common and accurate method for the quantification of this compound.[6][7] This requires a pure standard of this compound to create a calibration curve for accurate concentration determination. UPLC-Q-TOF-MS/MS can also be used for qualitative and quantitative analysis of triterpenoids.[8]
Experimental Protocols
Protocol 1: Ultrasound-Assisted Extraction (UAE) of this compound
This protocol provides a general guideline for the extraction of this compound using UAE. Optimization of the parameters is recommended for specific experimental setups.
1. Sample Preparation:
- Dry the Ganoderma lucidum fruiting bodies at 60°C to a constant weight.[1]
- Grind the dried material into a fine powder (to pass through a 100-mesh sieve).[1]
2. Extraction:
- Weigh 1 gram of the dried Ganoderma powder and place it in a suitable flask.
- Add 50 mL of 80% ethanol (this results in a solid-to-liquid ratio of 1:50 g/mL).[1]
- Place the flask in an ultrasonic water bath.
- Set the ultrasonic power to approximately 210 W and the temperature to 80°C.[2]
- Conduct the extraction for a duration of 100 minutes.[2]
3. Post-Extraction:
- After extraction, centrifuge the mixture to separate the supernatant from the solid residue.
- Collect the supernatant. For exhaustive extraction, the residue can be re-extracted with fresh solvent.
- Combine the supernatants and filter them.
- Evaporate the solvent under reduced pressure to obtain the crude triterpenoid extract containing this compound.
Data Presentation
Table 1: Comparison of Extraction Methods for Ganoderma Triterpenoids
| Extraction Method | Typical Solvent | Key Advantages | Potential Disadvantages | Reference |
| Ultrasound-Assisted Extraction (UAE) | Ethanol (50-95%) | Reduced extraction time, increased yield, lower solvent consumption | Requires specialized equipment | [1][2] |
| Supercritical Fluid Extraction (SFE) | CO2 with co-solvent (e.g., ethanol) | High selectivity, solvent-free extract, low-temperature operation | High initial equipment cost | [1] |
| Heat-Assisted Extraction (HAE) | Ethanol (e.g., 62.5%) | Simple setup, effective for some compounds | Longer extraction times, potential for thermal degradation | [3] |
| Soxhlet Extraction | Ethanol, Methanol | Thorough extraction | Time-consuming, large solvent volume, potential for thermal degradation | [1] |
| Maceration | Ethanol, Methanol | Simple, requires minimal equipment | Long extraction times, potentially lower yield | [1] |
Table 2: Optimized Parameters for Ultrasound-Assisted Co-Extraction of Polysaccharides and Triterpenoids from Ganoderma lucidum
| Parameter | Optimal Value |
| Ultrasonic Power | 210 W |
| Extraction Temperature | 80°C |
| Liquid-to-Solid Ratio | 50 mL/g |
| Extraction Time | 100 minutes |
| Solvent | 50% Aqueous Ethanol |
| Polysaccharide Yield | 0.63% |
| Triterpenoid Yield | 0.38% |
| (Data from Zheng et al., 2020)[2] |
Visualizations
Experimental Workflow for this compound Extraction
Caption: A generalized experimental workflow for the extraction of this compound from Ganoderma.
Signaling Pathway of this compound-Induced Apoptosis
References
- 1. benchchem.com [benchchem.com]
- 2. Optimization of ultrasonic-assisted extraction of polysaccharides and triterpenoids from the medicinal mushroom Ganoderma lucidum and evaluation of their in vitro antioxidant capacities | PLOS One [journals.plos.org]
- 3. Extraction of triterpenoids and phenolic compounds from Ganoderma lucidum: optimization study using the response surface methodology - Food & Function (RSC Publishing) [pubs.rsc.org]
- 4. CN101485694B - Method for extracting Ganoderma lucidum triterpenes components - Google Patents [patents.google.com]
- 5. squ.elsevierpure.com [squ.elsevierpure.com]
- 6. Screening and Analysis of the Marker Components in Ganoderma lucidum by HPLC and HPLC-MSn with the Aid of Chemometrics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Submerged fermentation production and characterization of intracellular triterpenoids from Ganoderma lucidum using HPLC-ESI-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 8. [UPLC-Q-TOF-MS/MS qualitative analysis and HPLC determination of triterpenoids in Ganoderma lucidum spores] - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Interpreting NMR Spectra of Lucialdehyde B
Audience: Researchers, scientists, and drug development professionals.
This guide provides technical support for the interpretation of Nuclear Magnetic Resonance (NMR) spectra for lucialdehyde B, a tetracyclic triterpenoid isolated from Ganoderma lucidum.[1] It includes frequently asked questions, recommended experimental protocols, and a troubleshooting guide to address common issues encountered during spectral analysis.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its key structural features?
A1: this compound is a lanostane-type triterpenoid with the molecular formula C₃₀H₄₄O₃.[1] Its structure is characterized by a tetracyclic core, two ketone groups at positions C-3 and C-7, a double bond between C-8 and C-9, and an unsaturated aldehyde side chain at C-17.[1][2] These features are critical for assigning signals in its NMR spectra.
Q2: What are the expected chemical shift ranges for the key functional groups in this compound in ¹H NMR?
A2: Based on its structure, you can expect to see proton signals in the following regions:
-
Aldehyde proton (-CHO): A highly deshielded singlet typically appearing between δ 9.0 and 10.0 ppm.
-
Olefinic protons (=CH-): Signals for the protons on the C-24 double bond in the side chain, usually found between δ 5.0 and 7.0 ppm.
-
Methyl protons (-CH₃): Multiple singlets and doublets for the numerous methyl groups on the tetracyclic core and side chain, typically resonating in the upfield region between δ 0.6 and 1.5 ppm.
-
Methylene and Methine protons (-CH₂- and -CH-): A complex series of multiplets throughout the δ 1.0 to 3.0 ppm region, often overlapping.
Q3: What are the characteristic signals in the ¹³C NMR spectrum of this compound?
A3: The ¹³C NMR spectrum will show 30 distinct carbon signals, including:
-
Aldehyde carbonyl (C-26): A downfield signal typically above δ 190 ppm.
-
Ketone carbonyls (C-3 and C-7): Signals in the range of δ 200-220 ppm.
-
Olefinic carbons (C-8, C-9, C-24, C-25): Resonances in the δ 120-160 ppm region.
-
Quaternary carbons: Several signals for the carbons bearing methyl groups and at the ring junctions.
-
Methyl, Methylene, and Methine carbons: A cluster of signals in the upfield region (δ 10-60 ppm).
NMR Data for this compound
The following tables summarize the ¹H and ¹³C NMR spectral data for this compound as reported by Gao et al. (2002), recorded in CDCl₃.[2]
Table 1: ¹H NMR Data of this compound (CDCl₃)
| Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| 24-H | 6.48 | t | 7.8 |
| 26-H | 9.38 | s | |
| 27-CH₃ | 1.74 | s | |
| ... | ... | ... | ... |
(Note: This is a partial representation. The full dataset from the cited literature should be consulted for complete assignments.)
Table 2: ¹³C NMR Data of this compound (CDCl₃)
| Position | Chemical Shift (δ, ppm) |
| 1 | 36.5 |
| 2 | 34.2 |
| 3 | 216.5 |
| 4 | 47.3 |
| 5 | 50.8 |
| 6 | 24.1 |
| 7 | 201.8 |
| 8 | 135.5 |
| 9 | 145.7 |
| 10 | 38.2 |
| 11 | 22.3 |
| 12 | 27.9 |
| 13 | 44.5 |
| 14 | 49.8 |
| 15 | 32.7 |
| 16 | 28.2 |
| 17 | 51.2 |
| 18-CH₃ | 18.9 |
| 19-CH₃ | 19.4 |
| 20 | 36.2 |
| 21-CH₃ | 18.6 |
| 22 | 35.8 |
| 23 | 24.5 |
| 24 | 153.2 |
| 25 | 140.1 |
| 26 | 194.5 |
| 27-CH₃ | 9.5 |
| 28-CH₃ | 25.1 |
| 29-CH₃ | 21.8 |
| 30-CH₃ | 21.5 |
Experimental Protocols
Q4: How should a sample of this compound be prepared for NMR analysis?
A4:
-
Sample Purity: Ensure the isolated this compound is of high purity. Impurities will complicate the spectra and may lead to incorrect interpretations.
-
Solvent Selection: Choose a deuterated solvent in which the compound is fully soluble. Deuterated chloroform (CDCl₃) is commonly used for triterpenoids. Other options include deuterated methanol (CD₃OD) or acetone-d₆.
-
Concentration: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of the chosen deuterated solvent. Highly concentrated samples can lead to broad peaks and poor shimming.
-
Sample Filtration: If any particulate matter is visible, filter the solution through a small plug of glass wool directly into the NMR tube to prevent poor spectral resolution.
-
NMR Tube: Use a clean, high-quality 5 mm NMR tube. Residual contaminants in the tube can appear in your spectrum.
Q5: What is a standard set of NMR experiments for structure elucidation of a natural product like this compound?
A5: A comprehensive set of 1D and 2D NMR experiments is crucial for unambiguous structure elucidation. The recommended workflow is as follows:
-
¹H NMR: A standard proton spectrum provides initial information on the types of protons present and their integrations.
-
¹³C NMR: A proton-decoupled carbon spectrum reveals the number of unique carbons. A DEPT (Distortionless Enhancement by Polarization Transfer) experiment can be run to differentiate between CH, CH₂, and CH₃ groups.
-
COSY (Correlation Spectroscopy): This 2D experiment identifies protons that are coupled to each other (typically through 2-3 bonds), helping to establish spin systems and connect adjacent protons.
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with the carbons they are directly attached to, providing definitive ¹H-¹³C one-bond connectivities.
-
HMBC (Heteronuclear Multiple Bond Correlation): This powerful 2D experiment shows correlations between protons and carbons over multiple bonds (typically 2-3 bonds). It is essential for connecting different spin systems and establishing the carbon skeleton, especially around quaternary carbons.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): (Optional) This experiment reveals through-space correlations between protons that are close to each other, which is vital for determining the relative stereochemistry of the molecule.
Logical Workflow for NMR Structure Elucidation
Caption: Workflow for Natural Product Structure Elucidation using NMR.
Troubleshooting Guide
Q6: My ¹H NMR spectrum has very broad peaks. What could be the cause?
A6: Peak broadening can be caused by several factors:
-
Poor Shimming: The magnetic field homogeneity may be poor. Re-shimming the spectrometer is the first step.
-
Insoluble Material: The sample may not be fully dissolved or may have precipitated. Check for suspended particles and filter the sample if necessary.[3]
-
High Concentration: A sample that is too concentrated can be viscous, leading to broader lines. Diluting the sample may help.[3]
-
Paramagnetic Impurities: The presence of paramagnetic metal ions can cause significant broadening. Ensure all glassware is clean and consider passing the sample through a small plug of silica gel.
Q7: I see unexpected peaks in my spectrum that don't belong to this compound. What are they?
A7: These are likely from one of the following sources:
-
Residual Solvent: Peaks from the non-deuterated portion of the NMR solvent (e.g., CHCl₃ at 7.26 ppm in CDCl₃).
-
Water: A broad singlet from water (H₂O), often around 1.5-1.6 ppm in CDCl₃. NMR solvents can absorb moisture from the air.
-
Contaminants: Impurities from the isolation process or residual cleaning solvents (e.g., acetone, ethyl acetate) in the NMR tube.[2]
-
Grease: If using greased glass joints, silicone grease peaks may appear around 0 ppm.
Q8: The signals in my ¹H NMR spectrum are overlapping, making interpretation difficult. What can I do?
A8: Signal overlap is common in complex molecules like triterpenoids.
-
Use a Higher Field Spectrometer: A spectrometer with a stronger magnetic field (e.g., 600 MHz vs. 300 MHz) will provide better signal dispersion.
-
Change the Solvent: Running the spectrum in a different deuterated solvent (e.g., benzene-d₆, acetone-d₆) can alter the chemical shifts of some protons, potentially resolving the overlap.[2]
-
Rely on 2D NMR: 2D experiments like HSQC and HMBC are excellent for resolving overlap. The second dimension (¹³C) has a much wider chemical shift range, which helps to separate correlated proton signals.
Q9: I'm not seeing all the expected correlations in my HMBC spectrum. Why?
A9: The HMBC experiment is optimized for a specific range of coupling constants (ⁿJCH, where n=2,3).
-
Non-Optimal Coupling Constants: Some long-range couplings may be too small or too large to be efficiently detected with standard parameters. You may need to acquire the experiment with different optimization delays.
-
Low Signal-to-Noise: HMBC is less sensitive than HSQC. If your sample is dilute, you may need to increase the number of scans to observe weaker correlations.
-
Molecular Structure: In some cases, the conformation of the molecule may result in very small through-bond couplings between certain protons and carbons, making them difficult to observe.
References
Validation & Comparative
A Comparative Analysis of the Bioactivities of Lucialdehyde B and Ganoderic Acid
A comprehensive guide for researchers and drug development professionals on the cytotoxic and anti-inflammatory properties of two prominent triterpenoids from Ganoderma lucidum.
Lucialdehyde B and Ganoderic acid, two distinct classes of triterpenoids isolated from the medicinal mushroom Ganoderma lucidum, have garnered significant attention for their potential therapeutic applications. This guide provides a detailed comparison of their biological activities, supported by experimental data, to aid researchers in the fields of oncology and inflammation. While both compounds exhibit promising cytotoxic effects against various cancer cell lines, their mechanisms of action and anti-inflammatory capacities show notable differences.
Cytotoxic Activity: A Head-to-Head Comparison
Both this compound and various forms of Ganoderic acid have demonstrated potent cytotoxic effects, inducing cell death in a range of cancer cell lines. However, the extent of this activity and the underlying molecular mechanisms appear to differ.
This compound has shown significant cytotoxicity, particularly against nasopharyngeal carcinoma cells.[1] Its primary mechanism involves the induction of mitochondria-dependent apoptosis and the inhibition of the Ras/ERK signaling pathway, a critical cascade in cell proliferation and survival.[2]
Ganoderic acids , a more extensively studied group, exhibit broad-spectrum anticancer activity.[3] Their cytotoxic mechanisms are multifaceted and include the induction of apoptosis through various pathways such as the inhibition of JAK-STAT3 and PI3K/Akt/mTOR signaling, as well as cell cycle arrest.[4][5]
The following table summarizes the cytotoxic activity of this compound and select Ganoderic acids against various cancer cell lines, as indicated by their half-maximal inhibitory concentration (IC50) values.
| Compound | Cell Line | Cancer Type | IC50 (µM) | Incubation Time (h) | Reference |
| This compound | CNE2 | Nasopharyngeal Carcinoma | 32.78 | 48 | [6] |
| CNE2 | Nasopharyngeal Carcinoma | 25.64 | 72 | [6] | |
| Ganoderic Acid A | HepG2 | Hepatocellular Carcinoma | 187.6 | 24 | [7] |
| SMMC7721 | Hepatocellular Carcinoma | 158.9 | 24 | [7] | |
| Bel7402 | Hepatocellular Carcinoma | 7.25 | - | [5] | |
| P388 | Murine Leukemia | 7.25 | - | [5] | |
| SGC7901 | Gastric Cancer | 7.25 | - | [5] | |
| Ganoderic Acid T | 95-D | Lung Cancer | - | - | [8] |
Anti-inflammatory Potential: Divergent Mechanisms
While both compounds originate from a fungus known for its anti-inflammatory properties, the available research highlights a more defined anti-inflammatory role for Ganoderic acids.
This compound's anti-inflammatory activities are not as extensively documented in the reviewed literature.
Ganoderic acids , on the other hand, have been shown to exert significant anti-inflammatory effects by modulating key signaling pathways.[9] They can suppress the production of pro-inflammatory mediators such as nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β) in lipopolysaccharide (LPS)-stimulated macrophages.[9][10] This is achieved through the inhibition of the NF-κB and MAPK signaling pathways.[9]
The table below presents data on the anti-inflammatory activity of Ganoderic Acid A.
| Compound | Cell Line | Parameter Measured | Inhibition (%) | Concentration (µM) | Reference |
| Ganoderic Acid A | RAW 264.7 | NO production | ~40 | 50 | [4] |
| RAW 264.7 | NO production | ~60 | 70 | [4] |
Signaling Pathways and Experimental Workflows
To visualize the complex biological processes influenced by these compounds, the following diagrams illustrate their respective signaling pathways and a general experimental workflow for assessing cytotoxicity.
Caption: this compound inhibits the Ras/ERK signaling pathway and induces mitochondrial-dependent apoptosis.
Caption: Ganoderic acid inhibits LPS-induced inflammation via the NF-κB and MAPK pathways.
Caption: General experimental workflow for determining cytotoxicity using MTT or CCK-8 assays.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of common protocols used to assess the cytotoxic and anti-inflammatory activities of this compound and Ganoderic acid.
Cytotoxicity Assays (MTT/CCK-8)
These colorimetric assays are widely used to assess cell metabolic activity, which serves as an indicator of cell viability.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 5,000-10,000 cells/well) and allowed to adhere overnight.[4]
-
Compound Treatment: The culture medium is replaced with fresh medium containing various concentrations of the test compound (this compound or Ganoderic acid). A vehicle control (e.g., DMSO) is also included.[4]
-
Incubation: The plates are incubated for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.[4]
-
Reagent Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CCK-8 (Cell Counting Kit-8) solution is added to each well, and the plates are incubated for a further 2-4 hours.[4][7]
-
Absorbance Measurement: The absorbance is measured using a microplate reader at a specific wavelength (e.g., 450 nm for CCK-8, 570 nm for MTT after solubilization of formazan crystals).[7]
-
Data Analysis: Cell viability is calculated as a percentage relative to the vehicle-treated control cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is then determined.
Anti-inflammatory Assay (Nitric Oxide Production in Macrophages)
This assay measures the production of nitric oxide (NO), a key pro-inflammatory mediator, by macrophages stimulated with lipopolysaccharide (LPS).
-
Cell Seeding and Treatment: Murine macrophage cells (e.g., RAW 264.7) are seeded in a 96-well plate. The cells are pre-treated with various concentrations of the test compound for 1-2 hours.[4][10]
-
LPS Stimulation: The cells are then stimulated with LPS (e.g., 1 µg/mL) for 24 hours to induce an inflammatory response.[4][10]
-
Nitric Oxide Measurement: The concentration of nitrite (a stable metabolite of NO) in the cell culture supernatant is measured using the Griess reagent.[4] This involves mixing the supernatant with the Griess reagent and measuring the absorbance at 540 nm.[4]
-
Data Analysis: The percentage of NO production inhibition is calculated by comparing the nitrite concentration in the compound-treated, LPS-stimulated cells to that in the cells stimulated with LPS alone.
Conclusion
Both this compound and Ganoderic acid, derived from Ganoderma lucidum, demonstrate significant potential as anticancer agents. Ganoderic acids, in particular, have a well-characterized, broad spectrum of activity against numerous cancer types and also possess potent anti-inflammatory properties. This compound, while also cytotoxic, appears to have a more specific mechanism of action, and its anti-inflammatory effects require further investigation. This comparative guide provides a foundation for researchers to explore the therapeutic potential of these fascinating natural compounds, highlighting the need for further studies, especially direct comparative analyses, to fully elucidate their structure-activity relationships and clinical promise.
References
- 1. Ganoderic acids-rich ethanol extract from Ganoderma lucidum protects against alcoholic liver injury and modulates intestinal microbiota in mice with excessive alcohol intake - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound suppresses proliferation and induces mitochondria-dependent apoptosis in nasopharyngeal carcinoma CNE2 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Review on the Sources, Structures, and Pharmacological Activities of Lucidenic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Ganoderic acid A | Immunology & Inflammation related inhibitor | Mechanism | Concentration [selleckchem.com]
- 6. This compound suppresses proliferation and induces mitochondria-dependent apoptosis in nasopharyngeal carcinoma CNE2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Ganoderic acid A inhibits proliferation and invasion, and promotes apoptosis in human hepatocellular carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Ganoderic acid T from Ganoderma lucidum mycelia induces mitochondria mediated apoptosis in lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Anti-inflammatory activity on mice of extract of Ganoderma lucidum grown on rice via modulation of MAPK and NF-κB pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
A Comparative Guide to the Bioactive Properties of Lucialdehyde B and Ganoderic Acid: Exploring Potential Synergies
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Lucialdehyde B and Ganoderic Acid, two bioactive triterpenoids isolated from Ganoderma lucidum. While direct experimental evidence of their synergistic interaction is not yet established, this document synthesizes their individual pharmacological activities, mechanisms of action, and known synergistic behaviors with other compounds. This information is intended to provide a foundation for future research into their potential combined therapeutic applications.
I. Comparative Bioactivity and Mechanistic Profiles
This compound and various Ganoderic Acids have demonstrated significant potential in preclinical studies, particularly in oncology. Their distinct mechanisms of action suggest that their combination could lead to synergistic or additive effects, a hypothesis that warrants further investigation.
Table 1: Comparative IC50 Values of this compound and Ganoderic Acid A
| Compound | Cell Line | Cancer Type | IC50 (µg/mL) | IC50 (µM) | Citation |
| This compound | CNE2 | Nasopharyngeal Carcinoma | 14.83 ± 0.93 (48h) | ~32.7 | [1] |
| CNE2 | Nasopharyngeal Carcinoma | 11.60 ± 0.77 (72h) | ~25.6 | [1] | |
| Ganoderic Acid A | MCF-7 | Breast Cancer | >50 µM | >50 | [2] |
| HepG2 | Liver Cancer | >50 µM | >50 | [2] | |
| SJSA-1 | Osteosarcoma | >50 µM | >50 | [2] | |
| Ganoderic Acid A Derivative (A2) | MCF-7 | Breast Cancer | 18.3 | [2] | |
| HepG2 | Liver Cancer | 25.6 | [2] | ||
| SJSA-1 | Osteosarcoma | 15.4 | [2] |
Note: Direct comparison of IC50 values should be approached with caution due to variations in experimental conditions, including incubation times and specific derivatives used.
Table 2: Signaling Pathways Modulated by this compound and Ganoderic Acids
| Compound | Signaling Pathway | Effect | Biological Outcome | Citation |
| This compound | Ras/ERK | Inhibition | Suppression of cell proliferation | [3] |
| Mitochondrial Apoptosis Pathway | Activation | Induction of apoptosis | [1][3] | |
| Ganoderic Acid A | JAK2-STAT3 | Down-regulation | Attenuation of hepatic impairment | [4] |
| p53-MDM2 | Regulation | Induction of apoptosis | [5][6] | |
| TLR4/NF-κB (with GLP-1) | Inhibition | Synergistic anti-inflammatory effects | [7] |
II. Signaling Pathways and Experimental Workflows
The following diagrams illustrate the known signaling pathways of this compound and Ganoderic Acid A, and a proposed experimental workflow to investigate their potential synergistic effects.
Caption: this compound inhibits the Ras/ERK pathway and activates mitochondrial apoptosis.
Caption: Ganoderic Acid A modulates the JAK2-STAT3 and p53-MDM2 signaling pathways.
Caption: Proposed workflow for investigating the synergistic effects of this compound and Ganoderic Acid A.
III. Experimental Protocols
The following are summarized protocols for key experiments relevant to the study of this compound and Ganoderic Acid.
Protocol 1: Extraction and Purification of Ganoderic Acids [8]
-
Drying and Pulverization: Dry the fruiting bodies of Ganoderma lucidum at 60-70°C for 24 hours. Grind the dried material into a fine powder.
-
Ethanol Extraction:
-
Mix the powder with 95% ethanol at a solid-to-liquid ratio of 1:20 (w/v).[9]
-
Heat the mixture at 60°C for 2-6 hours with continuous stirring.
-
Filter the supernatant through gauze and centrifuge at 5000 x g for 20 minutes at 4°C.
-
Repeat the extraction process twice on the residue.
-
Combine the supernatants and concentrate under reduced pressure.
-
Freeze-dry the concentrate to obtain the crude extract.
-
-
Purification:
-
Perform liquid-liquid extraction with ethyl acetate.
-
Separate fractions using column chromatography (e.g., silica gel with a chloroform/acetone gradient, Sephadex LH-20 with a methanol-water solution).
-
Further purify by recrystallization from methanol to achieve higher purity.
-
Protocol 2: Cell Proliferation (MTT) Assay [1][2]
-
Cell Seeding: Seed cancer cells (e.g., CNE2, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of this compound, Ganoderic Acid A, or their combination in the culture medium. Replace the existing medium with the medium containing the compounds. Include vehicle controls.
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: Add MTT solution to each well and incubate for 4 hours.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO).
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
IC50 Calculation: Determine the concentration of the compound that inhibits cell growth by 50%.
Protocol 3: Apoptosis Assay (Annexin V-FITC/PI Staining) [2]
-
Cell Treatment: Seed cells in a 6-well plate and treat with the desired concentrations of the compounds for 24-48 hours.
-
Cell Harvesting: Collect both adherent and floating cells by trypsinization and centrifugation.
-
Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer.
-
Staining: Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
Protocol 4: Western Blot Analysis [2][3]
-
Protein Extraction: Lyse the treated cells and quantify the protein concentration.
-
SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST).
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against the target proteins (e.g., Ras, Erk1/2, p53, β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control.
IV. Conclusion and Future Directions
While the direct synergistic effects of this compound and Ganoderic Acid have not been explicitly studied, their individual mechanisms of action on key cancer-related pathways, such as cell proliferation and apoptosis, provide a strong rationale for investigating their combined use. The known synergistic anti-inflammatory activity of Ganoderic Acid A with Ganoderma lucidum polysaccharides further supports the potential for synergistic interactions among Ganoderma lucidum triterpenoids.[7] Future research should focus on in vitro and in vivo studies to determine the combination index of this compound and various Ganoderic Acids and to elucidate the underlying molecular mechanisms of any observed synergy. Such studies could pave the way for the development of novel, more effective combination therapies for various cancers.
References
- 1. This compound suppresses proliferation and induces mitochondria-dependent apoptosis in nasopharyngeal carcinoma CNE2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. This compound suppresses proliferation and induces mitochondria-dependent apoptosis in nasopharyngeal carcinoma CNE2 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ganoderic acid A attenuated hepatic impairment by down-regulating the intracellular JAK2-STAT3 signaling pathway in induced mushroom poisoning - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Ganoderic Acid A and Its Amide Derivatives as Potential Anti-Cancer Agents by Regulating the p53-MDM2 Pathway: Synthesis and Biological Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Synergistic anti-inflammatory effects of Ganoderma lucidum polysaccharide and ganoderic acid A on LPS-induced RAW264.7 cells by inhibition of TLR4/NF-κB activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Ganoderic acids-rich ethanol extract from Ganoderma lucidum protects against alcoholic liver injury and modulates intestinal microbiota in mice with excessive alcohol intake - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Lucialdehyde B and Paclitaxel: A Guide for Researchers
For Immediate Release
This guide provides a detailed comparative analysis of Lucialdehyde B, a triterpenoid from Ganoderma lucidum, and Paclitaxel, a well-established chemotherapeutic agent. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of their mechanisms of action, cytotoxic profiles, and the experimental protocols used for their evaluation.
Introduction
This compound is a tetracyclic triterpenoid isolated from the medicinal mushroom Ganoderma lucidum. It has demonstrated cytotoxic and anti-proliferative effects in various cancer cell lines. Paclitaxel, a complex diterpene, is a widely used anticancer drug effective against a range of solid tumors. This guide aims to provide a side-by-side comparison of these two compounds to aid in preclinical research and drug development efforts.
Chemical Structures
The distinct chemical structures of this compound and Paclitaxel underpin their different mechanisms of action.
This compound: A lanostane-type triterpenoid with a tetracyclic core.
-
Molecular Formula: C₃₀H₄₄O₃
-
Molecular Weight: 452.67 g/mol
Paclitaxel: A complex diterpenoid with a taxane ring.
-
Molecular Formula: C₄₇H₅₁NO₁₄
-
Molecular Weight: 853.9 g/mol
Mechanism of Action
The two compounds exhibit fundamentally different approaches to inducing cancer cell death.
This compound: Induces mitochondria-dependent apoptosis and inhibits the Ras/ERK signaling pathway.[1] In nasopharyngeal carcinoma CNE2 cells, this compound has been shown to decrease the protein levels and phosphorylation of key components of this pathway, including Ras, c-Raf, and Erk1/2.[1] This disruption of a critical cell survival and proliferation pathway, coupled with the induction of apoptosis, highlights its potential as an anticancer agent.
Paclitaxel: Primarily functions by stabilizing microtubules.[2] This interference with the normal dynamics of microtubule assembly and disassembly leads to the arrest of the cell cycle at the G2/M phase and subsequent induction of apoptosis.
Signaling Pathway Diagrams
The following diagrams illustrate the signaling pathways affected by this compound and Paclitaxel.
Comparative Cytotoxicity
The following tables summarize the available in vitro cytotoxicity data (IC₅₀ values) for this compound and Paclitaxel against various cancer cell lines. It is important to note that the experimental conditions (e.g., exposure time) may vary between studies, and a direct comparison of absolute values should be made with caution, especially since the compounds were not tested on the same panel of cell lines in a single study.
Table 1: Cytotoxicity of this compound
| Cell Line | Cancer Type | IC₅₀ (µg/mL) | Exposure Time (h) |
| CNE2 | Nasopharyngeal Carcinoma | 25.42 ± 0.87 | 24 |
| 14.83 ± 0.93 | 48 | ||
| 11.60 ± 0.77 | 72 | ||
| LLC | Lewis Lung Carcinoma | >10 (ED₅₀) | Not Specified |
| T-47D | Breast Cancer | >10 (ED₅₀) | Not Specified |
| Sarcoma 180 | Sarcoma | >10 (ED₅₀) | Not Specified |
| Meth-A | Fibrosarcoma | >10 (ED₅₀) | Not Specified |
*ED₅₀ values for LLC, T-47D, Sarcoma 180, and Meth-A are for Lucialdehyde C, a closely related compound, as specific IC₅₀ values for this compound were not provided in the same study.[3] However, the study indicates this compound did show cytotoxic effects.
Table 2: Cytotoxicity of Paclitaxel
| Cell Line | Cancer Type | IC₅₀ (nM) | Exposure Time (h) |
| SK-BR-3 | Breast Cancer (HER2+) | Not specified in abstract | 72 |
| MDA-MB-231 | Breast Cancer (Triple Negative) | Not specified in abstract | 72 |
| T-47D | Breast Cancer (Luminal A) | Not specified in abstract | 72 |
| Various (8 lines) | Various Cancers | 2.5 - 7.5 | 24 |
| NSCLC lines (14) | Non-Small Cell Lung Cancer | >32,000 (3h), 9,400 (24h), 27 (120h) | 3, 24, 120 |
| SCLC lines (14) | Small Cell Lung Cancer | >32,000 (3h), 25,000 (24h), 5,000 (120h) | 3, 24, 120 |
| Ovarian Carcinoma (7 lines) | Ovarian Cancer | 0.4 - 3.4 | Not Specified |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the evaluation of this compound and Paclitaxel.
Cell Viability Assay (MTT Assay)
Objective: To determine the cytotoxic effects of the compounds on cancer cells.
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of this compound or Paclitaxel and incubate for the desired time periods (e.g., 24, 48, 72 hours).
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate the cell viability as a percentage of the untreated control and determine the IC₅₀ value.
Colony Formation Assay
Objective: To assess the long-term proliferative capacity of cells after treatment.
Protocol:
-
Seed a low number of cells (e.g., 500-1000 cells) in a 6-well plate.
-
Treat the cells with different concentrations of the compound for 24 hours.
-
Replace the medium with fresh, drug-free medium and incubate for 10-14 days, allowing colonies to form.
-
Wash the colonies with PBS, fix with methanol, and stain with 0.5% crystal violet.
-
Count the number of colonies (containing >50 cells) in each well.
Apoptosis Analysis by Flow Cytometry (Annexin V/PI Staining)
Objective: To quantify the percentage of apoptotic and necrotic cells.
Protocol:
-
Treat cells with the compound for the desired time.
-
Harvest the cells and wash them with cold PBS.
-
Resuspend the cells in 1X binding buffer.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.
-
Analyze the stained cells by flow cytometry. Annexin V positive/PI negative cells are considered early apoptotic, while Annexin V positive/PI positive cells are late apoptotic or necrotic.
Cell Cycle Analysis by Flow Cytometry
Objective: To determine the effect of the compound on cell cycle distribution.
Protocol:
-
Treat cells with the compound for the indicated time.
-
Harvest the cells and fix them in cold 70% ethanol overnight at -20°C.
-
Wash the cells with PBS and resuspend them in a staining solution containing Propidium Iodide (PI) and RNase A.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the DNA content by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases.
Western Blot Analysis
Objective: To detect changes in the expression and phosphorylation of specific proteins in a signaling pathway.
Protocol:
-
Treat cells with the compound and lyse them to extract total protein.
-
Determine the protein concentration using a BCA or Bradford assay.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with primary antibodies against the target proteins (e.g., Ras, c-Raf, p-c-Raf, ERK, p-ERK, Bcl-2, Bax, Caspase-3) overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
Experimental Workflow Diagram
Conclusion
This compound and Paclitaxel represent two distinct classes of anticancer compounds with different mechanisms of action. While Paclitaxel is a well-established microtubule-stabilizing agent, this compound demonstrates a novel mechanism involving the inhibition of the Ras/ERK signaling pathway and induction of mitochondria-dependent apoptosis. The provided data and protocols offer a foundation for further comparative studies to fully elucidate the therapeutic potential of this compound, both as a standalone agent and potentially in combination therapies. Further research is warranted to evaluate the efficacy of this compound in a broader range of cancer models and to directly compare its potency and selectivity with established chemotherapeutic drugs like Paclitaxel in head-to-head studies.
References
- 1. This compound suppresses proliferation and induces mitochondria-dependent apoptosis in nasopharyngeal carcinoma CNE2 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cytotoxic studies of paclitaxel (Taxol) in human tumour cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. New triterpene aldehydes, lucialdehydes A-C, from Ganoderma lucidum and their cytotoxicity against murine and human tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vivo Anticancer Efficacy of Lucialdehyde B: A Comparative Analysis
For Immediate Release
This guide provides a comparative analysis of the in-vivo anticancer effects of triterpenoids derived from Ganoderma lucidum, with a focus on the potential efficacy of Lucialdehyde B. While direct in-vivo studies on isolated this compound are not currently available in published literature, this document extrapolates its potential based on studies of Ganoderma lucidum triterpenoid (GLT) extracts. The performance of these extracts is compared with other natural compounds and conventional chemotherapeutic agents where data is available. This guide is intended for researchers, scientists, and professionals in drug development.
Executive Summary
This compound, a lanostane-type triterpenoid isolated from the mushroom Ganoderma lucidum, has demonstrated significant cytotoxic effects against a variety of cancer cell lines in vitro.[1][2] Although in vivo validation of the isolated compound is pending, studies on GLT extracts, which include this compound, have shown promising anticancer activities in animal models.[3][4] These extracts have been observed to slow tumor growth and inhibit metastasis in hepatocellular carcinoma and sarcoma models.[3][4] The primary mechanisms of action are believed to involve the induction of apoptosis, cell cycle arrest, and the modulation of key signaling pathways such as Ras/ERK. This guide presents the available preclinical data for GLT extracts and compares them with other anticancer agents to contextualize their potential therapeutic value.
Comparative Analysis of In Vivo Anticancer Activity
The following table summarizes the in vivo anticancer effects of a Ganoderma lucidum triterpenoid extract (GLA) in a mouse model of hepatocellular carcinoma and sarcoma.
| Compound | Cancer Model | Animal Model | Dosage | Administration Route | Key Findings | Reference |
| Ganoderma lucidum Triterpenoid Extract (GLA) | Hepatocellular Carcinoma (H22) | Mice | 0.5, 1, and 2 g/kg/day | Oral | Significantly slowed tumor growth in a dose-dependent manner. | [3] |
| Ganoderma lucidum Triterpenoid Extract (GLA) | Sarcoma (S180) | Mice | 0.5, 1, and 2 g/kg/day | Oral | Significantly slowed tumor growth in a dose-dependent manner. | [3] |
| Ganoderma lucidum Triterpenoids | Hepatocellular Carcinoma (SMMC-7721) | Nude Mice | Not Specified | Not Specified | Inhibited tumor growth and metastasis. | [4] |
Experimental Protocols
Animal Model for Hepatocellular Carcinoma and Sarcoma
A common experimental model to assess the in vivo anticancer effects of compounds like Ganoderma lucidum triterpenoids involves the following steps:
-
Cell Culture: Murine ascitic hepatocellular carcinoma cell line (H22) or sarcoma cell line (S180) are cultured under standard conditions.
-
Animal Inoculation: A suspension of the cancer cells is subcutaneously inoculated into the flank of the experimental mice.
-
Compound Administration: 24 hours post-inoculation, the animals are randomly divided into control and treatment groups. The treatment groups receive the Ganoderma lucidum triterpenoid extract (e.g., GLA) orally at varying doses for a specified period (e.g., 7 consecutive days). A control group receives a vehicle, and a positive control group may receive a standard chemotherapy drug like cyclophosphamide.
-
Tumor Measurement and Analysis: At the end of the treatment period, the mice are euthanized, and the tumors are excised and weighed. The tumor inhibition rate is calculated to determine the efficacy of the compound.
This is a generalized protocol based on similar in vivo studies. The exact details may vary between specific experiments.
Signaling Pathways and Mechanism of Action
Ganoderma lucidum triterpenoids, including likely this compound, exert their anticancer effects through the modulation of several critical signaling pathways. The primary mechanism identified from in vitro studies on this compound is the induction of mitochondria-dependent apoptosis and inhibition of the Ras/ERK signaling pathway.
Mitochondrial Apoptosis Pathway Induced by this compound
Caption: this compound induces apoptosis via the mitochondrial pathway.
Inhibition of Ras/ERK Signaling Pathway by this compound
Caption: this compound inhibits the Ras/ERK signaling cascade.
Experimental Workflow for In Vivo Validation
The following diagram illustrates a typical workflow for the in vivo validation of a novel anticancer compound like this compound.
Caption: Workflow for in vivo validation of anticancer compounds.
Conclusion and Future Directions
The available preclinical data on Ganoderma lucidum triterpenoid extracts strongly suggest that this compound holds significant potential as an anticancer agent. The in vitro studies provide a clear mechanistic rationale for its cytotoxic effects. However, to fully validate its therapeutic potential, further research is imperative. Specifically, in vivo studies using purified this compound in various cancer models, including patient-derived xenografts, are necessary to establish its efficacy, determine optimal dosing, and assess its safety profile. Such studies will be critical in advancing this compound towards clinical development as a novel cancer therapeutic.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound suppresses proliferation and induces mitochondria-dependent apoptosis in nasopharyngeal carcinoma CNE2 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Anticancer effects of Ganoderma lucidum triterpenoids in vivo - Ganoherb [ganodermabuy.com]
- 4. Inhibitory effects of Ganoderma lucidum triterpenoid on the growth and metastasis of hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Lucialdehyde B and Other Triterpenoids in Cancer Therapy
In the landscape of natural product-based drug discovery, triterpenoids have emerged as a promising class of compounds with potent anti-cancer activities. This guide provides a detailed comparison of the mechanism of action of lucialdehyde B, a tetracyclic triterpenoid from Ganoderma lucidum, with other well-studied pentacyclic triterpenoids, including betulinic acid, ursolic acid, asiatic acid, and lupeol. The information is tailored for researchers, scientists, and drug development professionals, presenting experimental data, detailed protocols, and visual signaling pathways to facilitate a comprehensive understanding of their therapeutic potential.
Comparative Mechanism of Action: this compound vs. Other Triterpenoids
This compound exhibits its anti-cancer effects primarily through the induction of mitochondria-dependent apoptosis and the inhibition of the Ras/ERK signaling pathway.[1][2] While other triterpenoids also induce apoptosis, their molecular targets and the signaling cascades they modulate can differ, highlighting the diverse therapeutic strategies offered by this class of compounds.
Table 1: Comparison of Cellular and Molecular Effects
| Feature | This compound | Betulinic Acid | Ursolic Acid | Asiatic Acid | Lupeol |
| Primary MOA | Induction of mitochondria-dependent apoptosis, Inhibition of Ras/ERK pathway[1] | Induction of mitochondrial apoptosis[3][4][5] | Modulation of multiple signaling pathways (PI3K/Akt/mTOR, JAK/STAT, NF-κB, MAPK)[6][7] | Anti-inflammatory, anti-apoptotic, antioxidant effects[8][9] | Anti-inflammatory, anti-cancer, anti-angiogenic[10][11][12] |
| Key Protein Targets | Ras, c-Raf, Erk1/2, Bcl-2 family proteins[1] | Bcl-2 family proteins, Caspases[3][5] | Akt, mTOR, ERK, STAT3, NF-κB[6][7] | Bcl-2, Bax, Caspases, NF-κB[8][9] | NF-κB, PI3K/Akt, TNF-alpha, VEGFR-2[10][12] |
| Affected Signaling Pathways | Ras/ERK[1] | Mitochondrial apoptosis pathway[4][5] | PI3K/Akt/mTOR, JAK/STAT, NF-κB, MAPK[6][7] | NF-κB, PI3K/Akt/GSK-3β[9] | NF-κB, PI3K/Akt, Wnt/β-catenin[12] |
| Cellular Effects | Proliferation suppression, G2/M cell cycle arrest, Apoptosis induction[2] | Apoptosis induction, Autophagy regulation[3] | Inhibition of proliferation and metastasis, Apoptosis induction[6][7] | Inhibition of apoptosis, Reduction of oxidative stress[8] | Inhibition of proliferation, Induction of apoptosis, Anti-inflammatory response[10][12] |
Quantitative Data on Bioactivity
The cytotoxic effects of these triterpenoids have been quantified in various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for comparing their potency.
Table 2: In Vitro Cytotoxicity Data (IC50 Values)
| Triterpenoid | Cell Line | IC50 Value | Duration of Treatment |
| This compound | CNE2 (Nasopharyngeal Carcinoma) | 25.42 ± 0.87 µg/mL | 24 h |
| 14.83 ± 0.93 µg/mL | 48 h | ||
| 11.60 ± 0.77 µg/mL | 72 h[2] | ||
| Lucialdehyde C | LLC (Lewis Lung Carcinoma) | 10.7 µg/mL | Not Specified[13] |
| T-47D (Breast Cancer) | 4.7 µg/mL | Not Specified[13] | |
| Sarcoma 180 | 7.1 µg/mL | Not Specified[13] | |
| Meth-A (Fibrosarcoma) | 3.8 µg/mL | Not Specified[13] | |
| Betulinic Acid | R-HepG2 (Hepatoma) | 20 µM | 48 h[14] |
| Ursolic Acid | Not specified in provided abstracts | Not specified | Not specified |
| Asiatic Acid | Not specified in provided abstracts | Not specified | Not specified |
| Lupeol | Not specified in provided abstracts | Not specified | Not specified |
Note: Direct comparative IC50 values for all compounds in the same cell line under identical conditions are not available in the provided search results. The data presented is from individual studies.
Signaling Pathway Diagrams
The following diagrams, generated using DOT language, illustrate the key signaling pathways modulated by this compound and a generalized pathway for other compared triterpenoids.
Caption: Signaling pathway of this compound.
Caption: Generalized signaling pathways of other triterpenoids.
Experimental Protocols
The following are generalized methodologies for key experiments cited in the literature concerning the mechanism of action of triterpenoids.
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Cancer cells (e.g., CNE2) are seeded in 96-well plates at a density of 5x10³ to 1x10⁴ cells per well and incubated for 24 hours to allow for attachment.
-
Treatment: The cells are treated with various concentrations of the triterpenoid (e.g., this compound at 5-40 µg/mL) for specified durations (e.g., 24, 48, 72 hours).[2] A control group is treated with the vehicle (e.g., DMSO).
-
MTT Addition: After the treatment period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 490 nm or 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the control group, and the IC50 value is determined.
Apoptosis Analysis (Annexin V-FITC/PI Staining)
-
Cell Treatment: Cells are seeded and treated with the triterpenoid as described for the cell viability assay.
-
Cell Harvesting: After treatment, both floating and adherent cells are collected, washed with cold PBS, and resuspended in 1X binding buffer.
-
Staining: Annexin V-FITC and Propidium Iodide (PI) are added to the cell suspension, which is then incubated in the dark for 15 minutes at room temperature.
-
Flow Cytometry: The stained cells are analyzed by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic.
Western Blot Analysis for Signaling Proteins
-
Protein Extraction: Following treatment with the triterpenoid, cells are lysed in RIPA buffer containing protease and phosphatase inhibitors. The total protein concentration is determined using a BCA protein assay.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.
-
Immunoblotting: The membrane is blocked with 5% non-fat milk or BSA and then incubated with primary antibodies against target proteins (e.g., Ras, c-Raf, ERK1/2, Bcl-2, Bax, Caspases) overnight at 4°C.
-
Secondary Antibody Incubation: The membrane is washed and incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The band intensities are quantified using densitometry software.
Mitochondrial Membrane Potential (MMP) Assay
-
Cell Treatment and Staining: Cells are treated with the triterpenoid and then incubated with a fluorescent cationic dye such as JC-1 or Rhodamine 123.
-
Analysis: The change in fluorescence is measured by flow cytometry or fluorescence microscopy. A decrease in the red/green fluorescence intensity ratio (for JC-1) indicates a loss of MMP.
Conclusion
This compound presents a distinct mechanism of action centered on the inhibition of the Ras/ERK pathway and induction of mitochondrial apoptosis, demonstrating its potential as a targeted therapeutic agent, particularly in nasopharyngeal carcinoma.[1] In comparison, other triterpenoids like betulinic acid, ursolic acid, asiatic acid, and lupeol exhibit a broader range of effects on multiple signaling pathways, including PI3K/Akt, NF-κB, and STAT3, suggesting their applicability across a wider spectrum of cancers.[3][6][8][12] The experimental data and methodologies provided in this guide offer a foundational understanding for further research and development of these promising natural compounds in oncology. The diverse mechanisms of action within the triterpenoid class underscore the importance of continued investigation to identify specific cancer types that are most susceptible to each compound and to explore potential synergistic combinations.
References
- 1. This compound suppresses proliferation and induces mitochondria-dependent apoptosis in nasopharyngeal carcinoma CNE2 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound suppresses proliferation and induces mitochondria-dependent apoptosis in nasopharyngeal carcinoma CNE2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. nstchemicals.com [nstchemicals.com]
- 4. Betulinic Acid for Cancer Treatment and Prevention - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Betulinic acid - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. Ursolic acid: Source; Biological activity and Mechanism of action_Chemicalbook [chemicalbook.com]
- 8. Neuroprotective mechanisms of Asiatic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Multi-Target Pharmacological Effects of Asiatic Acid: Advances in Structural Modification and Novel Drug Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Anti-inflammatory effects and possible mechanism of action of lupeol acetate isolated from Himatanthus drasticus (Mart.) Plumel - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Lupeol - Wikipedia [en.wikipedia.org]
- 12. Lupeol, A Novel Anti-inflammatory and Anti-cancer Dietary Triterpene - PMC [pmc.ncbi.nlm.nih.gov]
- 13. lucialdehyde C (CHEBI:66594) [ebi.ac.uk]
- 14. researchgate.net [researchgate.net]
Lucialdehyde B: A Comparative Analysis of its Antiviral Potential
For the attention of: Researchers, scientists, and drug development professionals.
This guide provides a comparative overview of the antiviral activity of Lucialdehyde B, a tetracycl-ic triterpenoid isolated from the medicinal mushroom Ganoderma lucidum. While preliminary data indicates its potential as an antiviral agent, particularly against Herpes Simplex Virus (HSV), a comprehensive cross-validation of its activity through detailed, publicly available experimental data is currently limited.[1] This guide aims to objectively present the existing information on this compound and compare it with other established antiviral compounds and natural product alternatives.
Quantitative Antiviral Data
A critical aspect of evaluating any potential antiviral compound is the quantitative assessment of its efficacy and toxicity. This is typically represented by the 50% effective concentration (EC₅₀), the 50% cytotoxic concentration (CC₅₀), and the selectivity index (SI), which is the ratio of CC₅₀ to EC₅₀. A higher SI value indicates greater selectivity of the compound for the virus over the host cell.
Table 1: Antiviral Activity of this compound (Data Not Available)
| Virus | Cell Line | EC₅₀ (µM) | CC₅₀ (µM) | Selectivity Index (SI) |
| HSV-1 | Not Reported | N/A | N/A | N/A |
| HSV-2 | Not Reported | N/A | N/A | N/A |
| Other Viruses | Not Reported | N/A | N/A | N/A |
Table 2: Antiviral Activity of Comparative Compounds
| Compound | Virus | Cell Line | EC₅₀ (µM) | CC₅₀ (µM) | Selectivity Index (SI) | Reference |
| Acyclovir | HSV-1 | Vero | 0.1 - 1.0 | >1000 | >1000 - 10000 | [2] |
| HSV-2 | Vero | 1.0 - 4.0 | >1000 | >250 - 1000 | [2] | |
| Penciclovir | HSV-1 | MRC-5 | 0.6 | >400 | >667 | [2] |
| HSV-2 | MRC-5 | 2.0 | >400 | >200 | [2] | |
| Ganodermanontriol | HIV-1 PR | MT-4 | 7.8 (µg/mL) | >1 (mM) | N/A | |
| Ganoderiol F | HIV-1 PR | MT-4 | 7.8 (µg/mL) | >1 (mM) | N/A | |
| Lycorine | SARS-CoV | Vero E6 | 0.0157 | 14.98 | >954 |
Note: The data for comparative compounds is sourced from various studies and serves as a benchmark for the kind of quantitative data required for a thorough evaluation of this compound.
Experimental Protocols
Detailed experimental protocols are essential for the replication and validation of scientific findings. As no specific protocols for the antiviral testing of this compound were found, a generalized protocol for in vitro antiviral screening is provided below. This protocol is based on standard methods used in virology research.
General Protocol for In Vitro Antiviral Activity Screening (Plaque Reduction Assay)
-
Cell Culture and Virus Propagation:
-
Maintain a suitable host cell line (e.g., Vero cells for HSV) in appropriate culture medium supplemented with fetal bovine serum and antibiotics.
-
Propagate a stock of the virus to be tested and determine its titer (plaque-forming units per milliliter, PFU/mL).
-
-
Cytotoxicity Assay:
-
Seed the host cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with serial dilutions of this compound for a period that mirrors the duration of the antiviral assay (e.g., 48-72 hours).
-
Assess cell viability using a suitable method, such as the MTT or MTS assay.
-
Calculate the 50% cytotoxic concentration (CC₅₀), which is the concentration of the compound that reduces cell viability by 50%.
-
-
Plaque Reduction Assay:
-
Seed host cells in 6-well or 12-well plates and grow to confluence.
-
Infect the cell monolayers with a known amount of virus (e.g., 100 PFU) in the presence of serial dilutions of this compound.
-
After an adsorption period (e.g., 1 hour at 37°C), remove the virus-compound mixture.
-
Overlay the cell monolayer with a semi-solid medium (e.g., containing methylcellulose) to restrict virus spread to adjacent cells, thus forming localized plaques.
-
Incubate the plates for a period sufficient for plaque formation (e.g., 2-3 days).
-
Fix and stain the cells (e.g., with crystal violet) to visualize and count the plaques.
-
The 50% effective concentration (EC₅₀) is the concentration of the compound that reduces the number of plaques by 50% compared to the untreated virus control.
-
-
Selectivity Index Calculation:
-
Calculate the Selectivity Index (SI) using the formula: SI = CC₅₀ / EC₅₀.
-
Visualizing Experimental Workflow and Potential Mechanisms
To illustrate the logical flow of antiviral testing and potential mechanisms of action, the following diagrams are provided in the DOT language for Graphviz.
Caption: Workflow for in vitro antiviral screening.
While the precise mechanism of action for this compound is not yet elucidated, triterpenoids from Ganoderma lucidum have been reported to interfere with various stages of the viral life cycle. A potential mechanism could involve the inhibition of viral entry into the host cell.
Caption: Potential mechanisms of viral entry inhibition.
Conclusion and Future Directions
This compound, a natural compound from Ganoderma lucidum, has been identified as having antiviral properties, specifically against HSV.[1] However, the lack of publicly available quantitative data (EC₅₀, CC₅₀, SI) and detailed experimental protocols significantly hampers a thorough cross-validation and comparison with existing antiviral agents.
To advance the understanding of this compound's therapeutic potential, future research should prioritize:
-
Quantitative Antiviral Screening: Performing standardized in vitro assays against a panel of viruses, including different strains of HSV, to determine its EC₅₀, CC₅₀, and SI values.
-
Mechanism of Action Studies: Investigating the specific stage of the viral life cycle that is inhibited by this compound.
-
In Vivo Efficacy and Toxicity Studies: Evaluating the compound's safety and efficacy in animal models of viral infections.
The information presented in this guide underscores the need for further rigorous scientific investigation to fully characterize the antiviral profile of this compound and determine its viability as a potential therapeutic agent.
References
Comparative Efficacy of Lucialdehyde B from Diverse Ganoderma Species: A Guide for Researchers
For Immediate Release
This publication provides a comparative analysis of the therapeutic efficacy of Lucialdehyde B, a promising tetracyclic triterpenoid, isolated from various species of the medicinal mushroom Ganoderma. This guide is intended for researchers, scientists, and professionals in drug development, offering a synthesis of current experimental data to inform future research and development efforts. While data on purified this compound is predominantly available for Ganoderma lucidum, this guide also incorporates findings on extracts from other Ganoderma species to provide a broader context of their potential.
Data Summary
The cytotoxic activity of this compound has been most extensively studied in isolates from Ganoderma lucidum. The following table summarizes the available quantitative data for this compound from G. lucidum and compares it with the cytotoxic effects of extracts from other Ganoderma species. It is crucial to note that the data for species other than G. lucidum pertains to crude extracts, and therefore, does not allow for a direct comparison of the efficacy of the purified this compound compound.
| Ganoderma Species | Compound/Extract | Cell Line | Efficacy Metric (IC50/ED50) | Citation |
| Ganoderma lucidum | This compound | Nasopharyngeal Carcinoma (CNE2) | 25.42 ± 0.87 µg/mL (24h) | [1][2] |
| 14.83 ± 0.93 µg/mL (48h) | [1][2] | |||
| 11.60 ± 0.77 µg/mL (72h) | [1][2] | |||
| This compound | Lewis Lung Carcinoma (LLC) | Showed cytotoxic effects | [3] | |
| This compound | Human Breast Cancer (T-47D) | Showed cytotoxic effects | [3] | |
| This compound | Murine Sarcoma (Sarcoma 180) | Showed cytotoxic effects | [3] | |
| This compound | Murine Fibrosarcoma (Meth-A) | Showed cytotoxic effects | [3] | |
| Ganoderma pfeifferi | Methanolic Extract | Human Cervical Cancer (HeLa) | IC50: 20.5 µg/mL | [4][5][6] |
| Ganoderma tsugae | Lanostanoid Ester Glucoside | Human Hepatocytes (Hep 3B) | Increased sub-G1 cell stage at 24 µg/mL | [7] |
| Ganoderma sinense | Ganoderic Acid Jc | Human Promyelocytic Leukemia (HL-60) | IC50: 8.30 µM | [8] |
| Ganoderiol E | Human Breast Cancer (MCF-7) | IC50: 6.35 µM | [8] |
Note: While Ganoderma pfeifferi is reported to contain this compound, the provided cytotoxicity data is for a crude methanolic extract.[9] Similarly, the data for G. tsugae and G. sinense are for other isolated triterpenoids, as specific efficacy data for this compound from these species is not currently available in the reviewed literature.[7][8]
Experimental Protocols
The following are detailed methodologies for key experiments cited in the literature for assessing the efficacy of Ganoderma-derived compounds.
Cell Viability and Cytotoxicity Assay (MTT Assay)
This assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubated for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
Treatment: The cells are then treated with various concentrations of the test compound (e.g., this compound) and incubated for specified time periods (e.g., 24, 48, or 72 hours). Control groups include a vehicle control (e.g., DMSO) and a positive control with a known anticancer drug.
-
MTT Addition: Following the incubation period, 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline - PBS) is added to each well, and the plate is incubated for 4 hours at 37°C.
-
Formazan Solubilization: The culture medium containing MTT is carefully removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability relative to the control is calculated, and the IC50 value (the concentration of the drug that inhibits 50% of cell growth) is determined.
Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)
This flow cytometry-based assay is used to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Seeding and Treatment: Cells are seeded in 6-well plates and treated with the test compound for the desired time.
-
Cell Harvesting: Cells are harvested by trypsinization and washed with ice-cold PBS.
-
Staining: The cell pellet is resuspended in 1X binding buffer. Annexin V-FITC and Propidium Iodide (PI) are added according to the manufacturer's protocol, and the cells are incubated in the dark at room temperature.
-
Flow Cytometry: The stained cells are analyzed using a flow cytometer.
-
Data Analysis: The percentage of cells in each quadrant (viable: Annexin V-/PI-, early apoptotic: Annexin V+/PI-, late apoptotic: Annexin V+/PI+, and necrotic: Annexin V-/PI+) is quantified.
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the known signaling pathways affected by this compound and a general workflow for its efficacy testing.
Caption: A general experimental workflow for isolating and evaluating the efficacy of this compound.
Caption: Signaling pathways modulated by this compound, leading to apoptosis and reduced proliferation.
Conclusion
Current research strongly indicates that this compound, particularly from Ganoderma lucidum, is a potent cytotoxic agent against various cancer cell lines. Its mechanism of action involves the induction of apoptosis through the mitochondrial pathway and the inhibition of the pro-proliferative Ras/ERK signaling pathway.[1]
However, a direct comparative analysis of the efficacy of purified this compound from different Ganoderma species is hampered by a lack of available data. While other species like G. pfeifferi are known to produce this compound, quantitative cytotoxicity data for the isolated this compound is needed. Future research should focus on isolating and quantifying the activity of this compound from a wider range of Ganoderma species to fully understand its therapeutic potential and to identify the most potent natural sources. This will be a critical step in the development of new, targeted anticancer therapies derived from these valuable medicinal mushrooms.
References
- 1. This compound suppresses proliferation and induces mitochondria-dependent apoptosis in nasopharyngeal carcinoma CNE2 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound suppresses proliferation and induces mitochondria-dependent apoptosis in nasopharyngeal carcinoma CNE2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. New triterpene aldehydes, lucialdehydes A-C, from Ganoderma lucidum and their cytotoxicity against murine and human tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Chemical characterization and encapsulation of Ganoderma pfeifferi extract with cytotoxic properties - PMC [pmc.ncbi.nlm.nih.gov]
- 5. [PDF] Chemical characterization and encapsulation of Ganoderma pfeifferi extract with cytotoxic properties | Semantic Scholar [semanticscholar.org]
- 6. Chemical characterization and encapsulation of Ganoderma pfeifferi extract with cytotoxic properties [pharmrxiv.de]
- 7. Mediation of the cytotoxicity of lanostanoids and steroids of Ganoderma tsugae through apoptosis and cell cycle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Isolation and bioactivity evaluation of terpenoids from the medicinal fungus Ganoderma sinense - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Lucialdehyde B: A Comparative Review of its Validation and Performance
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive literature review of the validation studies of lucialdehyde B, a tetracyclic triterpenoid isolated from the medicinal mushroom Ganoderma lucidum.[1] Known for its cytotoxic and antiviral properties, this compound presents a promising avenue for therapeutic development.[1] This document offers an objective comparison of this compound with other bioactive compounds from Ganoderma lucidum, supported by experimental data, detailed methodologies, and visual representations of its mechanism of action.
Comparative Performance of this compound and Alternatives
This compound has demonstrated significant cytotoxic activity against a range of cancer cell lines.[2][3][4][5] Its performance, along with that of notable alternatives from the same natural source—lucialdehyde C, ganodermanonol, and ganoderic acid T—is summarized below.
| Compound | Cell Line | Activity | Measurement | Value (µg/mL) | Reference |
| This compound | Nasopharyngeal Carcinoma (CNE2) | Cytotoxicity | IC50 (24h) | 25.42 ± 0.87 | [6] |
| Nasopharyngeal Carcinoma (CNE2) | Cytotoxicity | IC50 (48h) | 14.83 ± 0.93 | [6] | |
| Nasopharyngeal Carcinoma (CNE2) | Cytotoxicity | IC50 (72h) | 11.60 ± 0.77 | [6] | |
| Lucialdehyde C | Lewis Lung Carcinoma (LLC) | Cytotoxicity | ED50 | 10.7 | [7][8] |
| Breast Cancer (T-47D) | Cytotoxicity | ED50 | 4.7 | [7][8] | |
| Sarcoma 180 | Cytotoxicity | ED50 | 7.1 | [7][8] | |
| Murine Fibrosarcoma (Meth-A) | Cytotoxicity | ED50 | 3.8 | [7][8] | |
| Ganodermanonol | Various Tumor Cells | Cytotoxicity | Not specified | Not specified | [7] |
| Ganoderic Acid T | Lung Cancer (95-D) | Cytotoxicity | Not specified | Not specified | [2] |
Table 1: Comparative Cytotoxicity of this compound and Alternatives.
In addition to its cytotoxic effects, this compound has also been investigated for its antiviral properties.
| Compound | Virus | Activity | Reference |
| This compound | Herpes Simplex Virus (HSV) | Inhibitory Activity | [9] |
| Influenza A Virus | Growth Inhibition |
Table 2: Antiviral Activity of this compound.
Signaling Pathways and Mechanism of Action
This compound exerts its cytotoxic effects through the induction of apoptosis via the mitochondrial pathway and the inhibition of the Ras/ERK signaling pathway.[10] This mechanism is crucial for its potential as an anti-cancer agent.
Caption: this compound inhibits the Ras/ERK signaling cascade and induces mitochondrial-dependent apoptosis.
Alternative compounds from Ganoderma lucidum also exhibit anti-cancer activities through various signaling pathways, providing a basis for comparative mechanistic studies. Ganoderic acid T, for instance, induces apoptosis through a mitochondria-mediated pathway and inhibits NF-κB signaling.[2][11] Ganoderic acid A has been shown to regulate the p53-MDM2 pathway, as well as the TGF-β/Smad and MAPK signaling pathways.[12][13]
Caption: Signaling pathways of alternative compounds Ganoderic Acid T and Ganoderic Acid A.
Experimental Protocols
The validation of this compound and its alternatives relies on standardized in vitro assays. Below are detailed methodologies for key experiments.
MTT Cytotoxicity Assay
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability, proliferation, and cytotoxicity.[14]
Materials:
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Cell culture medium
-
Phosphate-buffered saline (PBS)
-
Solubilization solution (e.g., DMSO, acidified isopropanol)
-
96-well plates
-
Multi-well spectrophotometer (plate reader)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight in a humidified incubator (37°C, 5% CO2).
-
Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., this compound) and incubate for a specified period (e.g., 24, 48, 72 hours). Include untreated cells as a control.
-
MTT Addition: After the incubation period, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
Formazan Solubilization: Carefully remove the culture medium and add 100-200 µL of a solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a plate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC50 or ED50 value is determined as the concentration of the compound that causes a 50% reduction in cell viability.
Caption: Workflow for the MTT Cytotoxicity Assay.
Plaque Reduction Assay for Antiviral Activity
This assay is used to quantify the reduction in virus-induced plaque formation in a cell monolayer due to an antiviral compound.[15][16][17]
Materials:
-
Host cell line susceptible to the virus
-
Virus stock of known titer
-
Cell culture medium
-
Overlay medium (e.g., containing agarose or methylcellulose)
-
Staining solution (e.g., crystal violet)
-
6-well or 12-well plates
Procedure:
-
Cell Seeding: Seed host cells in multi-well plates to form a confluent monolayer.
-
Virus Dilution and Treatment: Prepare serial dilutions of the virus stock. Pre-incubate the virus dilutions with various concentrations of the test compound for a specific time.
-
Infection: Remove the culture medium from the cell monolayers and infect the cells with the virus-compound mixtures. Allow the virus to adsorb for 1-2 hours.
-
Overlay: After adsorption, remove the inoculum and overlay the cell monolayer with an overlay medium containing the test compound. This semi-solid medium restricts the spread of progeny virus, leading to the formation of localized plaques.
-
Incubation: Incubate the plates for several days until visible plaques are formed.
-
Plaque Visualization: Fix and stain the cell monolayers with a staining solution (e.g., crystal violet). Plaques will appear as clear zones where cells have been lysed by the virus.
-
Plaque Counting and Data Analysis: Count the number of plaques in each well. Calculate the percentage of plaque reduction compared to the virus control (no compound). The concentration of the compound that inhibits plaque formation by 50% (IC50) is determined.
Caption: Workflow for the Plaque Reduction Antiviral Assay.
References
- 1. Anti-cancer properties of triterpenoids isolated from Ganoderma lucidum - a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 2024.sci-hub.se [2024.sci-hub.se]
- 3. researchhub.com [researchhub.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. This compound suppresses proliferation and induces mitochondria-dependent apoptosis in nasopharyngeal carcinoma CNE2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. New triterpene aldehydes, lucialdehydes A-C, from Ganoderma lucidum and their cytotoxicity against murine and human tumor cells [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. This compound suppresses proliferation and induces mitochondria-dependent apoptosis in nasopharyngeal carcinoma CNE2 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Ganoderic acid T inhibits tumor invasion in vitro and in vivo through inhibition of MMP expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Ganoderic acid hinders renal fibrosis via suppressing the TGF-β/Smad and MAPK signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Ganoderic Acid A and Its Amide Derivatives as Potential Anti-Cancer Agents by Regulating the p53-MDM2 Pathway: Synthesis and Biological Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 15. Plaque Reduction Neutralization Test (PRNT) Protocol - Creative Biolabs [neutab.creative-biolabs.com]
- 16. researchgate.net [researchgate.net]
- 17. asm.org [asm.org]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
